Viniferin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H22O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-[(2R,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28-/m0/s1 |
InChI Key |
FQWLMRXWKZGLFI-PAKBJIOWSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis
Plant Sources and Distribution of Viniferin (B1239022) Isomers
The grapevine (Vitis vinifera) is a primary and well-documented source of a variety of this compound isomers. mdpi.com These compounds are found in different parts of the plant, including the roots, stems, leaves, and berries. mdpi.comoeno-one.eucabidigitallibrary.org The production of viniferins in grapevines is often a response to stress, such as pathogenic infections by fungi like Botrytis cinerea and Plasmopara viticola, or exposure to UV radiation. nih.govacs.org
Several this compound isomers have been identified in Vitis vinifera, including:
ε-viniferin (epsilon-viniferin): A dimer of resveratrol (B1683913), it is one of the main stilbenes found in grapevine stem extract. oeno-one.eu Both trans- and cis-isomers of ε-viniferin diglucosides have been reported in grapevine extracts and wine. oeno-one.eu
δ-viniferin (delta-viniferin): An isomer of ε-viniferin, this resveratrol dehydrodimer is synthesized in grapevine leaves in response to stress and has been identified in grape cell cultures and wine. acs.orghmdb.ca Its concentration in stressed leaves can be higher than that of ε-viniferin. acs.org
α-viniferin (alpha-viniferin): A trimer of resveratrol, it is present in grapevines and contributes to their resistance against fungal pathogens. ebi.ac.uk
ω-viniferin (omega-viniferin): Stereoisomers of this resveratrol dimer have been isolated from the stalks of grapevine cultivars like Cabernet Sauvignon, Merlot, and Sauvignon Blanc. nih.gov
R-viniferin (vitisin B) and R2-viniferin (vitisin A): These resveratrol tetramers are found in the roots of Vitis vinifera. mdpi.com
The following table summarizes the distribution of some this compound isomers in Vitis vinifera.
| This compound Isomer | Plant Part |
| ε-viniferin | Stems, Leaves, Berries |
| δ-viniferin | Leaves, Cell Cultures |
| α-viniferin | General |
| ω-viniferin | Stalks |
| R-viniferin (vitisin B) | Roots |
| R2-viniferin (vitisin A) | Roots |
Besides grapevines, this compound and its isomers have been isolated from a variety of other plant species.
Caragana chamlagu : The root of this plant is a known source of (+)-α-viniferin. ebi.ac.ukmedchemexpress.comchemfaces.com This compound has been noted for its anti-inflammatory properties. medchemexpress.com
Shorea ovalis : The stem bark of this tree, a member of the Dipterocarpaceae family, contains α-viniferin, a trimer of resveratrol. ccsenet.orgresearchgate.netuitm.edu.my Other species in the Shorea genus, such as Shorea roxburghii and Shorea materialis, also produce various oligostilbenoids, including ε-viniferin and α-viniferin. tci-thaijo.orgukm.my
Biosynthetic Pathways of this compound
The formation of this compound involves the oligomerization of its precursor molecule, resveratrol. This process is primarily driven by oxidative reactions catalyzed by enzymes.
Resveratrol is the fundamental building block for the biosynthesis of viniferins. nih.gov Plants synthesize resveratrol, and under certain conditions, it undergoes structural modifications, including oligomerization, to form more complex molecules like this compound dimers, trimers, and tetramers. tci-thaijo.orgacs.org This oligomerization is a key defense mechanism in plants, as the resulting viniferins often exhibit enhanced biological activities compared to resveratrol. nih.gov
The conversion of resveratrol to this compound is mediated by oxidative enzymes, with peroxidases playing a crucial role. Horseradish peroxidase (HRP) is a well-studied enzyme that catalyzes the dimerization of resveratrol in the presence of hydrogen peroxide (H2O2). nih.govtandfonline.com This reaction mimics the natural biosynthetic process and can be used for the in vitro synthesis of this compound isomers. nih.govresearchgate.net For instance, the treatment of resveratrol with HRP and H2O2 can yield δ-viniferin. nih.gov The pH of the reaction environment can influence the type of dimer formed. researchgate.netrsc.org Laccases, another class of oxidative enzymes, can also catalyze the dimerization of resveratrol. mdpi.com
The biosynthesis of this compound proceeds through the formation of phenoxyl radical intermediates. nih.govacs.org Oxidative enzymes, like peroxidases, generate phenoxyl radicals from resveratrol molecules. tci-thaijo.orgnih.gov These highly reactive radicals then couple with each other in various regioisomeric modes to form the different this compound isomers. nih.govacs.org The primary coupling modes include 8–10′, 8–8′, and 3–8′ linkages, leading to the formation of dimers like ε-viniferin and δ-viniferin. nih.govacs.org The coupling of these radicals can continue, leading to the formation of higher-order oligomers such as trimers and tetramers. acs.orgfrontiersin.orgnih.gov The presence of a para-phenol group conjugated to an exocyclic double bond in the resveratrol structure is important for efficient radical coupling reactions. frontiersin.orgnih.gov
Influence of Abiotic and Biotic Stressors on this compound Accumulation
This compound, like other stilbenoids, is a phytoalexin, a class of antimicrobial compounds synthesized de novo by plants in response to stress. mdpi.commdpi.com Its accumulation is a direct defense response to both non-living (abiotic) and living (biotic) threats. mdpi.com
UV Radiation: Exposure to ultraviolet (UV) radiation, particularly UV-C, is a significant abiotic elicitor of this compound synthesis in grapevines. acs.orgresearchgate.net When grapevine leaves are subjected to UV-C irradiation, they accumulate various stilbenes, with δ-viniferin being identified as one of the most important phytoalexins derived from resveratrol. acs.orgacs.org Studies have shown that in UV-C irradiated leaves, the concentration of δ-viniferin can be higher than that of ε-viniferin. acs.orgacs.org For instance, after 72 hours of incubation post-irradiation, grapevine leaves synthesize a range of stilbenes, including δ-viniferin. acs.org Similarly, irradiating grape berries with UV-C light has been shown to increase the concentration of viniferins. researchgate.net Daily application of preharvest UV-C light on grapes demonstrated a cumulative effect, leading to a significant increase in the total stilbenoid content, including ε-viniferin. acs.orgnih.gov This response is part of a broader defense mechanism, as the accumulation of these compounds can enhance the plant's resistance to pathogens. mdpi.comfrontiersin.org
Microbial Attack: Biotic stressors, such as fungal and bacterial infections, are potent inducers of this compound production. mdpi.comresearchgate.net In grapevine leaves infected with Plasmopara viticola, the causal agent of downy mildew, δ-viniferin was identified as the most abundant stilbene (B7821643) seven days after inoculation. acs.org The presence of fungal pathogens like Botrytis cinerea (grey mould) and Phaeomoniella chlamydospora also triggers the production of this compound-type stilbenes as a defense response. frontiersin.orgjournals.org.ge For example, in berries of Vitis vinifera cv. Tsolikouri infected with grey mould, ε-viniferin was elicited. journals.org.ge In woody tissues, infection with Phaeomoniella chlamydospora led to a significant increase in phenolic compounds, including the production of this compound-type stilbenes which were absent in control samples. frontiersin.org Similarly, bacterial infections like crown gall, caused by Agrobacterium tumefaciens, have been shown to alter the levels of stilbenoids, including trans-ε-viniferin, in the trunks of grapevine varieties. journals.org.gescience.org.ge
**Table 1: Influence of Stressors on this compound Accumulation in *Vitis vinifera***
| Stressor | Plant Part | Observed this compound Type(s) | Key Research Finding | Citation |
|---|---|---|---|---|
| UV-C Radiation | Leaves | δ-viniferin, ε-viniferin | δ-viniferin concentration was higher than that of ε-viniferin; identified as a major phytoalexin response. | acs.orgacs.org |
| UV-C Radiation | Berries | ε-viniferin, α-viniferin | Daily preharvest treatment resulted in an 86-fold cumulative increase in total stilbenoids. | researchgate.netacs.org |
| Plasmopara viticola (Downy Mildew) | Leaves | δ-viniferin | δ-viniferin was the most abundant stilbene detected 7 days after inoculation. | acs.org |
| Botrytis cinerea (Grey Mould) | Berries | (E)-ε-viniferin | (E)-ε-viniferin was the most produced stilbene in infected berries. | journals.org.ge |
| Phaeomoniella chlamydospora | Woody Tissues | This compound-type stilbenes | Fungal inoculation induced the production of viniferins, which were absent in control tissues. | frontiersin.org |
| Agrobacterium tumefaciens (Crown Gall) | Trunk | trans-ε-viniferin, cis-δ-viniferin | Infection alters the concentration of viniferins, with levels of trans-ε-viniferin increasing in some cases. | journals.org.ge |
In Vitro and Cell Culture Approaches to this compound Production
The biotechnological production of this compound using plant cell cultures offers a controlled and sustainable alternative to extraction from field-grown plants. These in vitro systems can be optimized to enhance the yield of specific stilbenes. nih.gov
Elicitor-Induced Biosynthesis (e.g., Methyl Jasmonate)
Elicitors are compounds that trigger defense responses in plant cells, leading to the synthesis of secondary metabolites like this compound. researchgate.net Jasmonates, particularly methyl jasmonate (MeJA), are highly effective elicitors for stilbene production in grapevine cell cultures. acs.orgresearchgate.netnih.gov
When grapevine cell suspension cultures are treated with MeJA, they show a significant increase in the production of various stilbenes, with viniferins often being the main products. researchgate.netacs.org Studies on Vitis vinifera cv. Italia cell suspensions found that MeJA was more effective than chitosan (B1678972) in stimulating stilbene biosynthesis. researchgate.netacs.org In Vitis vinifera cv. Negramaro cell cultures, while MeJA was most effective for inducing resveratrol, other related jasmonates like jasmonic acid (JA) and 12-oxo-phytodienoic acid (OPDA) triggered the synthesis of remarkable amounts of viniferins, reaching up to 200–210 mg L⁻¹. nih.gov
The effectiveness of MeJA can be further enhanced by combining it with other treatments. The application of low-energy ultrasound in conjunction with MeJA on Vitis vinifera cv. Alphonse Lavallée cell suspensions increased the production of δ-viniferin more than either treatment alone. acs.orgnih.gov Another strategy involves the use of solubilizing agents. Co-treatment of MeJA with stevioside (B1681144) in Vitis labruscana cell cultures led to a maximum δ-viniferin concentration of 892.2 mg/L in the culture medium. d-nb.inforesearchgate.net These findings highlight that combining MeJA with physical elicitors or chemical enhancers provides a valuable strategy for maximizing this compound yields in vitro. walshmedicalmedia.com
Bioconversion Strategies (e.g., from trans-Resveratrol)
Viniferins are oligomers of resveratrol, formed through oxidative dimerization. acs.orgnih.gov This natural conversion process can be harnessed in vitro for targeted production. A highly efficient method involves the bioconversion of exogenously supplied trans-resveratrol into δ-viniferin.
This has been successfully demonstrated using the conditioned medium from grapevine (Vitis labruscana) callus suspension cultures. mdpi.comnih.govresearchgate.net The process relies on extracellular peroxidases present in the culture medium, which catalyze the oxidative coupling of two trans-resveratrol molecules. mdpi.comnih.gov The reaction is initiated by the addition of hydrogen peroxide (H₂O₂). mdpi.comnih.gov Researchers have optimized this bioconversion, achieving a maximum efficiency of 64% under specific conditions (pH 6.0, 60 °C, 30 min incubation, 6.8 mM H₂O₂). mdpi.comnih.gov This method presents a simple and low-cost approach for producing δ-viniferin from its readily available precursor, trans-resveratrol. mdpi.comnih.gov Further research has identified specific peroxidase genes, such as VlPRX21 and VlPRX35 from grapevine, that encode functional enzymes capable of catalyzing this dimerization of trans-resveratrol to form δ-viniferin. nih.gov
Table 2: In Vitro and Cell Culture Production of this compound
| Production Strategy | Cell Line / System | Key Reagents | Major this compound Product(s) | Yield / Efficiency | Citation |
|---|---|---|---|---|---|
| Elicitation | V. vinifera cv. Negramaro | Jasmonic Acid, OPDA | Viniferins | ~210 mg L⁻¹ | nih.gov |
| Elicitation + Physical Elicitor | V. vinifera cv. Alphonse Lavallée | Methyl Jasmonate + Ultrasound | δ-viniferin | Production was higher than with either elicitor alone. | acs.orgnih.gov |
| Elicitation + Solubilizer | V. labruscana | Methyl Jasmonate + Stevioside | δ-viniferin | 892.2 mg L⁻¹ | d-nb.inforesearchgate.net |
| Bioconversion | Conditioned Medium from V. labruscana callus culture | trans-Resveratrol + H₂O₂ | δ-viniferin | 64% conversion efficiency | mdpi.comnih.gov |
| Bioconversion | Crude protein from Arabidopsis expressing grapevine genes | trans-Resveratrol + VlPRX21/VlPRX35 enzymes | δ-viniferin | Catalyzed the dimerization of trans-resveratrol. | nih.gov |
Isolation, Extraction, and Analytical Characterization Methodologies
Extraction Techniques for Viniferin (B1239022) from Plant Materials
Various methods are utilized for extracting this compound from plant sources, primarily grapevine wood, canes, and roots, which are known to be rich in stilbenoid polyphenols researchgate.netgoogle.comcabidigitallibrary.org. The choice of extraction technique and parameters significantly influences the yield and purity of the crude extract.
Conventional Extraction Methods (e.g., Maceration, Soxhlet Extraction, Elevated Temperature Extraction)
Conventional methods are widely used due to their simplicity and accessibility. Maceration involves soaking the plant material in a solvent for a specified period, often with moderate agitation google.commdpi.com. Elevated temperature extraction and Soxhlet extraction utilize heat to enhance solubility and mass transfer, leading to potentially higher yields compared to cold maceration nih.govresearchgate.net.
Studies have investigated the effectiveness of these methods for stilbene (B7821643) extraction from grape cane. For instance, maceration at laboratory temperature, extraction at elevated temperature (e.g., 50 °C), and Soxhlet extraction have been compared nih.govresearchgate.net. Elevated temperature extraction at 50 °C with methanol (B129727) showed high yields for trans-ε-viniferin nih.govresearchgate.net.
Advanced Extraction Technologies (e.g., Microwave-Assisted Extraction (MASE), Accelerated Solvent Extraction (ASE), Fluidized-Bed Extraction)
Advanced extraction technologies offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields. Microwave-Assisted Extraction (MASE) utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process nih.govresearchgate.netfrontiersin.org. Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), employs elevated temperature and pressure to enhance the solubility and extraction efficiency of target compounds researchgate.netnih.govresearchgate.netresearchgate.net. Fluidized-bed extraction is another advanced technique that can be applied nih.govresearchgate.net.
Research indicates that advanced methods like ASE and MASE can be highly effective for extracting stilbenes, including this compound, from grapevine by-products researchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.net. For example, ASE using methanol has been reported to yield high amounts of total stilbenes from grape cane nih.govresearchgate.net. An optimized MASE protocol for extracting (E)-resveratrol and (E)-ε-viniferin from Vitis vinifera canes utilized 100% ethanol (B145695) at 80°C for 5 minutes frontiersin.org. An automated accelerated salting-out assisted solvent extraction (A-ASASE) method combining ASE and salting-out assisted liquid-liquid extraction has also been developed and applied to extract stilbenoids, including (E)-ε-viniferin, from grapevine branches and roots researchgate.net.
Optimization of Solvent Systems and Extraction Parameters (e.g., Methanol, Ethanol, Acetone (B3395972), Ethyl Acetate)
The choice of solvent and optimization of extraction parameters are critical for maximizing this compound yield. Common solvents used include methanol, ethanol, acetone, and ethyl acetate (B1210297), often in combination with water google.commdpi.commdpi.comresearchgate.net.
Studies have investigated various solvent systems and parameters such as solvent concentration, temperature, solid-to-liquid ratio, extraction time, and particle size of the plant material researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net. For instance, optimization studies for extracting stilbenes from grape canes have shown that a combination of moderate ethanol concentration (50-70%) and high temperature (around 83.6 °C) can lead to maximum yields of trans-ε-viniferin researchgate.netacs.org. An ethanol:diethyl ether mixture (4:1 ratio) was found to be effective for extracting trans-resveratrol from vine shoots mdpi.comresearchgate.net. The particle size of the plant material can also influence extraction efficiency researchgate.net.
Here is a table summarizing some reported extraction conditions and yields for this compound:
Isolation and Purification Strategies
Following extraction, isolation and purification steps are necessary to obtain this compound in a pure or enriched form. Chromatographic techniques are predominantly used for this purpose.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for obtaining highly pure this compound isomers after initial chromatographic separations. This method offers high resolution and the ability to separate closely related compounds.
Preparative HPLC is often used as a final purification step after other chromatographic methods nih.gov. It has been successfully applied to isolate and purify this compound isomers from various plant sources and biotransformation mixtures nih.govnih.gov. Semi-preparative HPLC using reversed-phase columns (e.g., C18) and mobile phases consisting of solvent mixtures like acetonitrile (B52724) and water with acidic modifiers (e.g., formic acid) are commonly employed cabidigitallibrary.orgscielo.org.zanih.gov. The detection of this compound during preparative HPLC is typically done using UV detectors at specific wavelengths (e.g., 306 nm or 324 nm) cabidigitallibrary.orgmdpi.com. Chiral HPLC can also be used to separate enantiomers of this compound, such as E-ε-viniferin frontiersin.orgnih.gov.
Here is a table illustrating some purification methods and their outcomes:
Medium Pressure Automated Chromatography Techniques
Medium pressure automated chromatography (MPAC) techniques have proven effective for the isolation and purification of viniferins. Best results for isolating (E)-resveratrol and (E)-ε-viniferin from vineyard pruning wood have been achieved using MPAC with a silica (B1680970) cartridge and eluting with a gradient of n-hexane and ethyl acetate. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net This method can be employed with or without preliminary liquid/liquid extraction. frontiersin.orgresearchgate.netresearchgate.net For example, in one study, crude extract was fractionated directly by MPAC using a silica cartridge and eluting with a gradient starting from 100% n-hexane and decreasing to 40% n-hexane with ethyl acetate as solvent B. frontiersin.org (E)-ε-viniferin was found to elute at 40% of solvent A (n-hexane). frontiersin.org
High-speed counter-current chromatography (HSCCC) and high-performance countercurrent chromatography (HPCCC) are also utilized for the isolation and purification of stilbenes, including different this compound forms, from plant extracts. mdpi.comscielo.org.zanih.gov
Structural Elucidation and Quantification Methodologies
Structural elucidation and quantification of this compound rely on a combination of spectroscopic and spectrometric techniques.
Spectroscopic Techniques
Spectroscopic methods provide crucial information about the functional groups, conjugation systems, and structural fragments of this compound molecules.
UV-Vis spectroscopy is routinely used to detect and characterize viniferins based on their characteristic absorption maxima, which are related to the conjugated pi systems within their stilbenoid structures. For trans-ε-viniferin, UV spectra in methanol typically show λmax values around 203, 230, and 324 nm. nih.gov In methanol with sodium hydroxide, the λmax values shift, appearing at approximately 211, 244, and 347 nm. nih.gov Alpha-viniferin (B15508) shows a λmax peak at 285 nm in its UV spectrum. nih.gov UV detection is also employed in conjunction with chromatographic techniques like HPLC and UHPLC for the quantification of viniferins. frontiersin.orgnih.govagriculturejournals.cz
IR spectroscopy provides information about the functional groups present in the this compound molecule. Characteristic IR spectral data for ε-viniferin include bands around 3393 cm⁻¹ (indicating the presence of hydroxyl groups), and bands at 1606, 1513, and 1443 cm⁻¹ (corresponding to C=C stretching vibrations in aromatic rings). nih.gov A band at 832 cm⁻¹ is indicative of para-disubstituted benzene (B151609) rings. nih.gov For alpha-viniferin, IR spectra show absorption bands at 3400 cm⁻¹ for the -OH group and at 1613 cm⁻¹ for C=C, which are characteristic of polyphenols. nih.gov
NMR spectroscopy is a powerful tool for the detailed structural elucidation of viniferins, providing information about the number, type, and connectivity of atoms within the molecule. Both ¹H-NMR and ¹³C-NMR are essential, and 2D-NMR techniques like COSY and NOESY are crucial for confirming assignments and determining spatial relationships between protons.
For ε-viniferin, ¹H-NMR spectra in deuterated acetone show characteristic signals, including pairs of doublets for aromatic protons and signals for protons on the furan (B31954) ring and alkene linkages. nih.gov For example, pairs of doublets at δ 7.21 (2H, d, J = 9.0 Hz) and δ 6.83 (2H, d, J = 8.0 Hz) are assigned to protons on one aromatic ring. nih.gov A singlet at δ 6.24 (3H, s) is attributed to protons on another ring. nih.gov Doublets at δ 5.42 (1H, d, J = 5.0 Hz) and δ 4.49 (1H, d, J = 5.0 Hz) are due to protons on the furan ring. nih.gov Alkene protons can appear around δ 7.00 and δ 6.71. nih.gov
¹³C-NMR spectra provide information about the carbon skeleton. For alpha-viniferin (C₄₂H₃₀O₉), the ¹³C-NMR spectrum exhibits forty-two signals, including signals for aliphatic methine carbons, aromatic CH groups, and quaternary aromatic carbons. nih.gov
2D-NMR techniques like ¹H-¹H COSY confirm coupling between adjacent protons. nih.gov NOESY experiments are used to determine the stereochemical configuration by showing through-space correlations between protons. nih.govmdpi.com For instance, NOESY correlations have been used to determine the trans configuration at specific positions in alpha-viniferin. nih.govmdpi.com The plane structure of alpha-viniferin has been determined based on coupling and correlations observed in NMR spectra, revealing a ring structure with three 2-phenyl-2,3-dihydrobenzofuran (B13110648) units. nih.gov
NMR data for δ-viniferin have also been reported, including ¹H-NMR and ¹³C-NMR spectral data. mdpi.commdpi.com
Mass Spectrometry (MS) Applications
Mass spectrometry is vital for determining the molecular weight and fragmentation pattern of viniferins, aiding in their identification and structural confirmation. Various MS techniques are employed, often coupled with chromatography.
Field-desorption mass spectrometry (FD-MS) has been used for alpha-viniferin (C₄₂H₃₀O₉), showing a peak for the pseudomolecular ion at m/z 701 [M + Na]⁺ and the molecular ion at m/z 678 [M⁺]. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) and LC-tandem mass spectrometry (LC-MS/MS) are widely used for the analysis and quantification of viniferins in complex matrices. nih.govscielo.org.zaagriculturejournals.czcapes.gov.brnih.govnih.govacs.org These techniques allow for the separation of different stilbenoids before detection by MS. LC-MS with ion trap (LCMS-IT) systems have been used for the determination of trans-resveratrol, trans-ε-viniferin, and r2-viniferin. nih.gov UPLC-Q-TOF MS has been used to identify bioconverted δ-viniferin, showing ion peaks like [M+H]⁺ at m/z 455.1 under ESI-positive mode. mdpi.com LC-MS/MS methods have been developed for the sensitive quantification of trans-ε-viniferin in biological samples like mouse plasma, using selected reaction-monitoring (SRM) mode in positive ion mode. capes.gov.brnih.gov Transitions such as 455.10→215.05 have been used for the determination of trans-ε-viniferin. nih.gov High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) QTOF MS, is used to obtain accurate mass measurements, which helps in confirming the elemental composition of viniferins. frontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS)
LC-MS and UPLC-Q-TOF MS are powerful techniques widely used for the identification and characterization of this compound and other stilbenoids in complex samples such as plant extracts and wine. researchgate.netacs.orgoeno-one.eunih.govchromatographyonline.commdpi.comnih.govjuntadeandalucia.esresearchgate.net These methods provide both chromatographic separation and mass spectral information, allowing for the tentative identification and structural elucidation of compounds based on their molecular ions and fragmentation patterns.
UPLC-Q-TOF MS analysis has been used to identify trans-ε-viniferin in the seed hulls of Paeonia lactiflora. researchgate.net In studies investigating the bioconversion of trans-resveratrol to δ-viniferin, UPLC-Q-TOF MS has been employed to identify the bioconverted product, exhibiting ion peaks [M+H]⁺ at m/z 455.1 under ESI-positive mode. mdpi.com UPLC-ESI-Q-TOF-MS/MS analysis has also been used to study the antioxidant mechanisms of α-viniferin, revealing the formation of radical adducts. nih.govmdpi.com
LC-MS methods, including LC-MS/MS, are also utilized for the quantification of viniferins. A sensitive LC-MS/MS method has been developed and validated for the quantification of trans-ε-viniferin in mouse plasma, using selected reaction monitoring (SRM) in positive ion mode with transitions of 455.10 → 215.05 for trans-ε-viniferin. nih.govcapes.gov.br UPLC-MS methods have been applied for the identification and quantification of various stilbenes, including ε- and α-viniferin, in wine extracts. oeno-one.eu
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Fluorescence Detection (FLD) for Quantitative Analysis
HPLC coupled with DAD and FLD is a widely used technique for the quantitative analysis of viniferins in various plant materials and products. acs.orgoeno-one.eumdpi.comoeno-one.euagriculturejournals.czciencia-e-vinho.com DAD provides UV-Vis spectral data, allowing for the identification and quantification of compounds based on their characteristic absorption wavelengths. FLD offers higher sensitivity and selectivity for fluorescent compounds like stilbenes.
HPLC-DAD is commonly used for the quantification of individual stilbenes, including ε-viniferin. oeno-one.eumdpi.com The identity of peaks can be verified by comparison with standards and in parallel with LC-MS analysis. oeno-one.eu For example, HPLC-DAD methods have been used to quantify trans-resveratrol and ε-viniferin in vine shoots, with detection typically performed at wavelengths around 306 nm and 324 nm. mdpi.com
HPLC-FLD is particularly useful for the sensitive detection and quantification of fluorescent stilbenes. oeno-one.euciencia-e-vinho.com By optimizing excitation and emission wavelengths, specific stilbenes can be selectively detected. For instance, HPLC-FLD has been used to analyze stilbenes, including ε-viniferin, in different organs of Vitis vinifera, utilizing specific wavelengths for detection. oeno-one.eu The coupling of DAD and FLD allows for a more comprehensive profiling and quantification of phenolic compounds, including stilbenes, in complex samples. ciencia-e-vinho.com
Quantitative analysis using HPLC-DAD/FLD involves preparing calibration curves using authentic standards of this compound and other target compounds. The concentration of this compound in samples is then determined by comparing the peak areas or heights to the calibration curves. oeno-one.euoeno-one.eu
Biological Activities and Mechanistic Insights Pre Clinical Investigations
Antioxidant Mechanisms
Viniferin (B1239022) demonstrates significant antioxidant activity through various mechanisms, including direct radical scavenging and the modulation of cellular antioxidant defense systems. nih.govnih.gov
In Vitro Radical Scavenging Activity
Studies have shown that different forms of this compound exhibit in vitro radical scavenging activity against various reactive species. For instance, α-viniferin has demonstrated antioxidant activity in cupric ion-reducing antioxidant-capacity, ferric-reducing antioxidant-power, DPPH scavenging, and 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical-scavenging assays. nih.gov This activity is thought to involve redox-mediated mechanisms, such as electron and H+-transfer, as well as non-redox mechanisms like Fe2+-chelation or radical adduct formation. nih.gov
ε-viniferin has also been evaluated for its radical scavenging potential. In DPPH and NO-scavenging assays, ε-viniferin showed notable antioxidant activity, although generally less potent than its precursor, resveratrol (B1683913). mdpi.compreprints.orgnih.gov Studies comparing δ-viniferin and ε-viniferin indicated that ε-viniferin is a more potent radical scavenging agent than δ-viniferin against •OH/•OOH radicals. researchgate.net Theoretical studies suggest that the radical adduct formation site occurs at the >C7=C8< double bond position, and the most favorable hydrogen atom transfer positions vary between δ- and ε-viniferins. researchgate.net
Table 1: In Vitro Radical Scavenging Activity of Stilbenes (IC₅₀ values in µM)
| Compound | DPPH Assay (IC₅₀) | FRAP Assay (IC₅₀) | NO-Scavenging Assay (IC₅₀) |
| Resveratrol | 81.92 ± 9.17 mdpi.com | 13.36 ± 0.91 mdpi.com | 200.68 ± 15.40 mdpi.com |
| ε-Viniferin | 80.12 ± 13.79 mdpi.com | Not specified mdpi.com | 338.35 ± 89.47 mdpi.com |
| Vitisin B | 129.14 ± 26.13 mdpi.com | Not specified mdpi.com | 368.80 ± 14.20 mdpi.com |
Note: IC₅₀ values represent the concentration required to inhibit 50% of the radicals. Lower values indicate higher antioxidant activity.
Modulation of Intracellular Reactive Oxygen Species (ROS) Levels
Pre-clinical studies have demonstrated this compound's ability to modulate intracellular ROS levels. In cells expressing mutant huntingtin, which exhibit increased ROS levels, treatment with this compound significantly reduced the accumulation of intracellular ROS. nih.govresearchgate.net This reduction in ROS levels is associated with this compound's ability to increase levels of mitochondrial Sirtuin 3 (SIRT3), which plays a role in regulating ROS production. nih.gov Overexpression of SIRT3 is known to reduce ROS, while SIRT3 deficiency leads to increased superoxide (B77818) levels. nih.gov
Upregulation of Endogenous Antioxidant Enzymes (e.g., Catalase, Glutathione (B108866) Peroxidase)
This compound has been shown to influence the expression and activity of endogenous antioxidant enzymes. ε-viniferin, for instance, has been reported to increase the expression of the antioxidant enzyme hemeoxygenase-1 via the transcription factor Nrf2. capes.gov.br Activation of Nrf2 is a key pathway involved in upregulating various antioxidant enzymes, including catalase and glutathione peroxidase. xiahepublishing.comresearchgate.net While direct evidence explicitly detailing this compound's specific upregulation of catalase and glutathione peroxidase in the provided search results is limited, its activation of the Nrf2 pathway suggests a potential indirect influence on these enzymes, which are crucial components of the cellular antioxidant defense system. xiahepublishing.comresearchgate.netlodz.plmdpi.com
Anti-Inflammatory Signaling Pathways
This compound exhibits anti-inflammatory effects by modulating various signaling pathways involved in the inflammatory response. nih.govmdpi.commdpi.com
Suppression of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-6)
Several studies highlight this compound's ability to suppress the production of pro-inflammatory cytokines. ε-viniferin has been reported to decrease the amount of inflammatory mediators such as TNF-α and IL-6. nih.gov In a rat model of severe acute liver failure, a combination of resveratrol and ε-viniferin reduced the levels of TNF-α and IL-6 mRNA expression in liver tissue. researchgate.net R2-viniferin (vitisin B) has also been shown to lower the level of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net In vivo administration of this compound has been observed to reduce the production of inflammatory mediators including TNF-α, IL-6, IL-1β, and MIP-2. jci.org
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels (Pre-clinical studies)
| This compound Form | Model System | Effect on TNF-α | Effect on IL-6 | Reference |
| ε-Viniferin | Not specified | Decreased | Decreased | nih.gov |
| ε-Viniferin | Rat model of severe acute liver failure (mRNA) | Reduced | Reduced | researchgate.net |
| R2-Viniferin | Not specified | Lowered | Lowered | researchgate.net |
| This compound | In vivo administration | Reduced | Reduced | jci.org |
Inhibition of Inflammatory Enzyme Activity (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))
This compound, particularly α-viniferin, is known for its anti-inflammatory effect via the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). jbtr.or.krnih.gov Upregulated COX-2 and iNOS are commonly observed in chronic inflammatory diseases and cancers. jbtr.or.kr
In LPS-activated murine macrophages (Raw264.7), α-viniferin at concentrations of 3 µM to 10 µM inhibited the synthesis of COX-2 transcript. nih.gov α-viniferin also showed an inhibitory effect on nitric oxide (NO) production, a product of iNOS activity, with an IC₅₀ value of 2.7 µM in LPS-activated Raw264.7 cells when treated simultaneously with LPS. nih.gov It also inhibited the synthesis of iNOS transcript with an IC₅₀ value of 4.7 µM. nih.gov Furthermore, α-viniferin demonstrated an inhibitory effect on COX-2 enzyme activity with an IC₅₀ value of 4.9 µM, while showing only a very weak inhibitory effect on COX-1 activity. nih.gov This suggests a degree of selectivity for COX-2. α-Viniferin has also been shown to suppress the expression of iNOS and COX-2 in LPS-stimulated BV2 microglial cells by inhibiting Akt/PI3K-dependent NF-κB activation and stimulating Nrf2-mediated HO-1 signaling. chemfaces.com
Table 3: Inhibitory Effects of α-Viniferin on Inflammatory Enzymes (In Vitro)
| Target Enzyme/Mediator | Model System | Effect | IC₅₀ (µM) | Reference |
| COX-2 transcript | LPS-activated Raw264.7 | Inhibited | Not specified | nih.gov |
| Nitric Oxide (NO) | LPS-activated Raw264.7 | Inhibited | 2.7 | nih.gov |
| iNOS transcript | LPS-activated Raw264.7 | Inhibited | 4.7 | nih.gov |
| COX-2 activity | Not specified | Inhibited | 4.9 | nih.gov |
| COX-1 activity | Not specified | Weakly Inhibited | >100 | nih.gov |
| iNOS expression | LPS-stimulated BV2 cells | Suppressed | Not specified | chemfaces.com |
| COX-2 expression | LPS-stimulated BV2 cells | Suppressed | Not specified | chemfaces.com |
These pre-clinical findings collectively demonstrate the significant antioxidant and anti-inflammatory potential of this compound and its various forms, highlighting their mechanisms of action through radical scavenging, modulation of ROS, and inhibition of key inflammatory mediators and enzymes.
Impact on Neuroinflammation in Pre-clinical Models
Neuroinflammation is a key factor in the progression of various neurological disorders. Pre-clinical investigations suggest that this compound possesses anti-inflammatory properties that may be beneficial in mitigating neuroinflammation. In a neuron-glia co-culture system, trans-ε-viniferin was shown to reduce neuronal cytotoxicity induced by glial activation. nih.govnih.gov Studies using LPS-stimulated BV2 microglial cells have indicated that α-viniferin can suppress the expression of pro-inflammatory genes, such as iNOS and COX-2, by inhibiting the Akt/PI3K-dependent NF-κB activation pathway. chemfaces.com Furthermore, it can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by stimulating the Nrf2-mediated HO-1 signaling pathway in these cells. chemfaces.com In a mouse model of Alzheimer's disease, this compound treatment was observed to decrease microglia and astrocyte reactivity, suggesting a reduction in neuroinflammation. ijbs.comfrontiersin.org
Anticancer Research at the Cellular and Molecular Level
This compound and its derivatives have been extensively investigated for their potential anticancer activities in various cancer cell lines. mdpi.com
Induction of Apoptosis in Cancer Cell Lines (e.g., Glioma, Hepatocellular Carcinoma)
Induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells. Research indicates that this compound can induce apoptosis in several cancer cell lines. A combination of ε-viniferin and cisplatin (B142131) has demonstrated strong apoptotic effects on glioma cell lines (C6) at low concentrations compared to either compound alone. researchgate.netresearchgate.netnih.gov This synergistic effect was linked to the activation of caspases 3, 8, and 9. researchgate.netnih.govmdpi.com
In hepatocellular carcinoma (HepG2) cells, apoptosis can be induced by a combination of vincristine (B1662923) and ε-viniferin. chemfaces.comresearchgate.netresearchgate.netnih.gov This combination significantly inhibited cell viability at lower doses than either agent alone and induced phosphatidyl re-localization, morphological changes, and DNA fragmentation characteristic of apoptotic death. chemfaces.comnih.gov Studies have shown that 49 μM ε-viniferin treatment caused apoptosis in HepG2 cells, and combining vincristine with 7.9 μM ε-viniferin increased the percentage of the apoptotic population. nih.gov
This compound has also been reported to induce apoptosis in other cancer cell types, including human hepatoma HepG2 cells and human colon cancer cells. researchgate.netnih.gov ε-viniferin has shown direct cytotoxic effects on various cancer cells, including C6, HepG2, HeLa, and MCF-7 cells, in a dose-dependent manner. researchgate.net α-viniferin has also been shown to induce apoptosis in osteosarcoma cells (HOS and U2OS) and non-small cell lung cancer cells (A549). nih.govresearchgate.net
Cell Cycle Arrest Mechanisms (e.g., G1, S phases)
Cell cycle arrest is another strategy to inhibit cancer cell proliferation by halting their progression through the cell division cycle. This compound has been shown to induce cell cycle arrest at specific phases.
ε-viniferin has been reported to block the cell cycle of melanoma cells in the S-phase by modulating key regulators of the cell cycle, including cyclins A, E, D1, and their associated cyclin-dependent kinases 1 and 2. mdpi.com R2-viniferin has been shown to arrest the cell cycle at the G2/M phase in human hepatocellular carcinoma (HCC) cell lines. mdpi.com R-viniferin has been found to inhibit cell growth and arrest the G1 phase cell cycle in prostate cancer cell lines (LNCaP). mdpi.com
Cell cycle progression is tightly controlled by cyclins and cyclin-dependent kinases (CDKs), with checkpoints at G1, S, and G2/M phases. oncotarget.com Arrest at the G1 phase prevents cells from entering the S phase where DNA replication occurs. wikipedia.orgnih.gov Arrest at the S phase involves halting DNA replication. wikipedia.org
Modulation of Oncogenic Signaling Pathways (e.g., HER2, CDK6, p38/ERK MAPK)
This compound can modulate signaling pathways that are often dysregulated in cancer.
In silico studies suggest that ε-viniferin has the potential to inhibit HER2 and CDK6 receptors, which play important roles in breast cancer cell proliferation. unar.ac.id HER2 is a receptor tyrosine kinase often overexpressed in breast cancer, activating downstream pathways like MAPK signaling. nih.govoncotarget.com CDK6 is a cyclin-dependent kinase involved in G1 to S phase transition. oncotarget.comthieme-connect.com
R2-viniferin has been shown to inhibit the p38/ERK MAPK signaling pathway. mdpi.com The MAPK pathway, including ERK and p38, is frequently involved in regulating cell proliferation, survival, and differentiation, and its dysregulation contributes to cancer development. nih.govthieme-connect.com Inhibition of p38 MAPK has been suggested to overcome resistance to HER2-targeted therapy in breast cancer. nih.gov
DNA Damage Induction
Induction of DNA damage is a mechanism by which some anticancer agents exert their effects. Pre-clinical studies suggest that this compound may induce DNA damage in cancer cells.
ε-viniferin has been reported to produce DNA damage in a dose-dependent manner. nih.gov Trans-δ-viniferin has been shown to inhibit 1O2-induced DNA damage by reacting with singlet oxygen through its resorcinol (B1680541) rings, a mechanism different from resveratrol. mdpi.com Trans-δ-viniferin, containing two resorcinol rings, was more effective in inhibiting guanine (B1146940) oxidative damage than trans-ε-viniferin, which has one resorcinol ring. mdpi.com
Studies on resveratrol, a precursor to this compound, have also indicated that it can induce DNA damage, such as DNA double-strand breaks, which may contribute to its anticancer effects, potentially through increased reactive oxygen species (ROS) production. plos.org
Neuroprotective Research
Beyond its potential anticancer effects, this compound has also been investigated for its neuroprotective properties in pre-clinical models. Stilbenes, including this compound, have shown promise as therapeutic candidates for neurological disorders due to their ability to regulate cellular pathways implicated in neurodegeneration. ijbs.comfrontiersin.org
In a dopaminergic cellular model of Parkinson's disease using PC12 cells, trans-ε-viniferin protected neuronal cells from 6-hydroxydopamine (6-OHDA)-induced cytotoxicity and apoptosis. nih.govnih.govijbs.com This neuroprotective effect was also observed in a co-culture system where this compound reduced neuronal cytotoxicity induced by activated microglia. nih.govnih.gov
In a mouse model of Alzheimer's disease, this compound treatment decreased hippocampal amyloid load and deposits more effectively than resveratrol. ijbs.comfrontiersin.org Both this compound and resveratrol treatments partially prevented cognitive decline in this model. ijbs.comfrontiersin.org this compound also reduced the brain uptake of a marker associated with neuroinflammation compared to resveratrol. ijbs.comfrontiersin.org
However, it is worth noting that in one study, the neuroprotective efficacy of this compound was potentially obscured by the presence of PEG 200, a substance that can induce neuroinflammation. ijbs.comfrontiersin.org
Here is a summary of some of the pre-clinical findings:
| Biological Activity | Model System | Key Findings | Source(s) |
| Neuroinflammation Inhibition | LPS-stimulated BV2 microglial cells | Suppressed iNOS and COX-2 expression, inhibited NO and PGE2 production via Akt/PI3K/NF-κB and Nrf2/HO-1 pathways. | chemfaces.com |
| Neuron-glia co-culture (PC12 and N9 microglia) | Reduced neuronal cytotoxicity induced by glial activation. | nih.govnih.gov | |
| Alzheimer's mouse model | Decreased microglia and astrocyte reactivity. | ijbs.comfrontiersin.org | |
| Apoptosis Induction | Glioma (C6) cells | Synergistic apoptotic effects with cisplatin, activation of caspases 3, 8, 9. | researchgate.netresearchgate.netnih.govmdpi.com |
| Hepatocellular Carcinoma (HepG2) cells | Apoptosis induction with vincristine combination, inhibited cell viability, induced DNA fragmentation. | chemfaces.comresearchgate.netresearchgate.netnih.gov | |
| Melanoma, HeLa, MCF-7 cells | Dose-dependent cytotoxic effects. | researchgate.net | |
| Osteosarcoma (HOS, U2OS), Lung Cancer (A549) | Apoptosis induction. | nih.govresearchgate.net | |
| Cell Cycle Arrest | Melanoma cells | Blocked S-phase by modulating cyclins and CDKs. | mdpi.com |
| Hepatocellular Carcinoma (HCC) cells | Arrested G2/M phase. | mdpi.com | |
| Prostate cancer (LNCaP) cells | Arrested G1 phase. | mdpi.com | |
| Signaling Pathway Modulation | Breast cancer cells (in silico) | Potential inhibition of HER2 and CDK6. | unar.ac.id |
| Hepatocellular Carcinoma (HCC) cells | Inhibition of p38/ERK MAPK pathway. | mdpi.com | |
| DNA Damage Induction | Various cell types | Dose-dependent DNA damage. | nih.gov |
| Guanine (in vitro) | Inhibition of 1O2-induced oxidative damage by reacting with singlet oxygen via resorcinol rings (δ-viniferin more effective than ε-viniferin). | mdpi.com | |
| Neuroprotection | Parkinson's disease model (PC12 cells) | Protection against 6-OHDA-induced cytotoxicity and apoptosis. | nih.govnih.govijbs.com |
| Alzheimer's mouse model | Decreased hippocampal amyloid load and deposits, partial prevention of cognitive decline. | ijbs.comfrontiersin.org |
Inhibition of Amyloid Aggregation and Fibril Disaggregation
Research indicates that this compound possesses the capacity to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease (AD). In vitro studies have demonstrated that this compound not only inhibits amyloid aggregation but also promotes the disaggregation of preformed amyloid fibrils. This effect has been reported to be more efficient than that of its precursor, resveratrol nih.govresearchgate.netfrontiersin.org. The ability to both prevent the formation of toxic aggregates and break down existing ones suggests a dual mechanism of action that could be beneficial in mitigating amyloid-β pathology.
Attenuation of Gliosis in Neuronal Cell Cultures
Gliosis, characterized by the activation of glial cells like astrocytes and microglia, is a prominent feature of neuroinflammation in neurodegenerative diseases. Studies using murine primary co-cultures of neurons, astrocytes, and microglia have shown that this compound can rescue gliosis induced by aggregated Aβ nih.govfrontiersin.org. This suggests a potential anti-inflammatory effect of this compound within the central nervous system, contributing to neuroprotection by reducing the detrimental effects of activated glial cells on neurons. This compound has also shown anti-inflammatory properties in a neuron-glia co-culture model of Parkinson's disease, reducing neuronal cytotoxicity induced by glial activation nih.gov.
Reduction of Amyloid Burden in Transgenic Animal Models of Neurodegeneration
In vivo studies utilizing transgenic mouse models of Alzheimer's disease, such as the APPswePS1dE9 model, have investigated the effects of this compound on amyloid burden. Weekly intraperitoneal injections of this compound in these mice have been shown to reduce the size and density of amyloid deposits in the brain nih.govresearchgate.netplos.org. One study reported a significant decrease in global amyloid burden in the hippocampus of AD mice treated with this compound compared to control groups nih.gov. These findings support the in vitro observations and highlight this compound's potential to reduce amyloid pathology in a living system.
Mechanistic Studies on Blood-Brain Barrier Permeability
For a compound to be effective in treating neurodegenerative diseases, it must be able to cross the blood-brain barrier (BBB) to reach therapeutic concentrations in the central nervous system. Pre-clinical investigations have indicated that trans ε-viniferin is able to pass through the blood-brain barrier nih.govresearchgate.netplos.org. While the detailed mechanisms of this compound's BBB permeability are still under investigation, its ability to traverse this barrier is a crucial factor supporting its potential as a neurotherapeutic agent. The BBB is a highly selective barrier, and its permeability to drugs is influenced by factors such as molecular properties, tight junctions, active transport mechanisms, and efflux proteins medtechbcn.complos.org.
Metabolic Regulation and Anti-Obesity Research
Beyond its effects on neurodegeneration, this compound has also been explored for its potential in metabolic regulation and anti-obesity strategies.
Anti-Adipogenesis Activity in Preadipocyte Cell Lines (e.g., 3T3-L1 cells)
The 3T3-L1 cell line, derived from mouse preadipocytes, is a widely used model for studying adipogenesis, the process of preadipocyte differentiation into mature adipocytes frontiersin.orgmdpi.comcytion.comresearchgate.net. Studies using 3T3-L1 cells have demonstrated that ε-viniferin possesses anti-adipogenic activity. It has been shown to suppress the differentiation of preadipocytes into adipocytes mdpi.comjst.go.jp.
Suppression of Lipid Accumulation
A key finding in the metabolic research on this compound is its ability to suppress intracellular lipid accumulation in adipocytes. In 3T3-L1 cells, ε-viniferin has been found to more effectively suppress intracellular lipid accumulation compared to resveratrol jst.go.jp. This suppression is associated with the modulation of key proteins involved in lipid metabolism. Specifically, ε-viniferin has been shown to reduce the protein expression of PPARγ and fatty acid synthase, which are involved in lipogenesis, and increase the expression of adipose triglyceride lipase (B570770), a lipolytic enzyme jst.go.jp. These findings suggest that this compound influences both the synthesis and breakdown of lipids, contributing to its anti-obesity potential.
The following table summarizes some key findings from pre-clinical studies on this compound:
| Biological Activity | Model System | Key Findings | Source |
| Inhibition of Amyloid Aggregation | In vitro | Inhibits aggregation and induces disaggregation of Aβ fibrils (more efficient than resveratrol). | nih.govresearchgate.netfrontiersin.org |
| Attenuation of Gliosis | Murine primary neuronal cell cultures | Rescues gliosis induced by aggregated Aβ. | nih.govfrontiersin.org |
| Reduction of Amyloid Burden | APPswePS1dE9 transgenic mice | Decreases size and density of amyloid deposits; significant reduction in hippocampal amyloid burden. | nih.govresearchgate.netplos.org |
| Blood-Brain Barrier Permeability | APPswePS1dE9 transgenic mice | Demonstrated ability to pass through the BBB. | nih.govresearchgate.netplos.org |
| Anti-Adipogenesis Activity | 3T3-L1 preadipocyte cell line | Suppresses differentiation of preadipocytes. | mdpi.comjst.go.jp |
| Suppression of Lipid Accumulation | 3T3-L1 adipocytes | More effective than resveratrol in suppressing intracellular lipid accumulation; modulates PPARγ, fatty acid synthase, and adipose triglyceride lipase. | jst.go.jp |
Modulation of Adipogenic Gene Expression (e.g., PPARγ, HMG-CoA)
Pre-clinical studies indicate that this compound can modulate the expression of genes involved in adipogenesis, the process of adipocyte differentiation and fat accumulation. Specifically, ε-viniferin has been shown to suppress intracellular lipid accumulation more effectively than resveratrol in 3T3-L1 preadipocytes. jst.go.jp Research has demonstrated that ε-viniferin can reduce the protein expression of PPARγ (peroxisome proliferator-activated receptor gamma), a key regulator of adipocyte differentiation and lipogenesis. researchgate.netjst.go.jp
Furthermore, ε-viniferin has been reported to reduce the activity of HMG-CoA reductase (β-Hydroxy β-methylglutaryl-CoA reductase), a crucial enzyme in the cholesterol synthesis pathway. Studies using 3T3-L1 preadipocytes have shown that ε-viniferin can more effectively reduce HMG-CoA reductase activity at higher concentrations compared to resveratrol. researchgate.netacs.org This suggests a potential role for this compound in influencing both triglyceride accumulation and cholesterol synthesis. nih.govresearchgate.net
Effects on Lipid Metabolism-Related Enzymes (e.g., Adipose Triglyceride Lipase)
This compound has been observed to influence the activity and expression of enzymes involved in lipid metabolism, particularly lipolysis, the breakdown of triglycerides. Studies have shown that ε-viniferin can increase the expression of adipose triglyceride lipase (ATGL), a key enzyme responsible for the catabolism of stored triglycerides in adipose tissues. jst.go.jpresearchgate.net This upregulation of ATGL by ε-viniferin is suggested to contribute to the reduction of lipid accumulation during adipocyte differentiation. jst.go.jp
While resveratrol has also been reported to upregulate ATGL expression, studies suggest that ε-viniferin may be more effective in this regard, alongside decreasing the expression of fatty acid synthase (FAS), a lipogenic enzyme. jst.go.jpresearchgate.net
Impact on Key Metabolic Regulators (e.g., FGF21, p-AMPK, SIRT1)
Research highlights the impact of ε-viniferin on key metabolic regulators, including FGF21, p-AMPK, and SIRT1. Studies in 3T3-L1 preadipocytes have shown that ε-viniferin can increase the expression of SIRT1 and the phosphorylation of AMPK (p-AMPK). jst.go.jpresearchgate.netresearchgate.net These findings suggest that the function of ε-viniferin may be mediated, in part, by increased p-AMPK and SIRT1 expression. jst.go.jpresearchgate.net
AMPK is a major metabolism-sensing protein, and its activation can lead to increased cellular NAD+ levels, which in turn activate SIRT1. researchgate.netnih.gov SIRT1 is involved in various metabolic pathways. nih.gove-dmj.org Additionally, ε-viniferin at a concentration of 15 µM has been shown to increase FGF21 protein expression in 3T3-L1 adipocytes, which could be associated with its anti-obesity function. jst.go.jpresearchgate.net FGF21, although primarily a hepatic endocrine regulator, is also expressed in adipocytes and has been suggested to play a role in weight loss. jst.go.jpe-dmj.org
Antidiabetic Research
Inhibition of Carbohydrate-Digesting Enzymes (e.g., Pancreatic α-Amylase)
This compound isomers have demonstrated potential in antidiabetic research through their ability to inhibit carbohydrate-digesting enzymes like pancreatic α-amylase. Inhibiting these enzymes is a strategy to mitigate postprandial hyperglycemia by slowing down the digestion of starch and thus the absorption of glucose in the gut. mdpi.com
Studies have shown that certain dimeric stilbenoids, including this compound isomers, can be more effective than the reference drug acarbose (B1664774) in inhibiting pancreatic α-amylase activity in in vitro enzyme inhibition assays. nih.govresearchgate.net Molecular docking studies suggest that the hydroxyl groups of resveratrol derivatives, such as this compound, can interact with the active site of pancreatic α-amylase. researchgate.net Furthermore, racemic mixtures of trans-δ- and trans-ε-viniferin have been found to be more efficacious inhibitors of pancreatic alpha-amylase than their respective isolated pure enantiomers, suggesting potential cooperative effects. nih.govresearchgate.net
Antimicrobial, Antifungal, and Antiviral Activity Research
Antibacterial Mechanisms against Gram-Positive Bacteria (e.g., S. aureus, Listeria monocytogenes), including membrane integrity disruption and depolarization
This compound derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes. nih.govresearchgate.netresearchgate.net Research indicates that the antibacterial mechanisms involve damage to the bacterial cell membrane. nih.govresearchgate.net
Exposure of Gram-positive foodborne pathogens to certain this compound dimers, such as dehydro-δ-viniferin, has been shown to induce severe cell membrane damage, leading to the disruption of the phospholipid bilayer. nih.govresearchgate.net In Listeria monocytogenes, dehydro-δ-viniferin has been observed to cause a loss of cultivability, viability, and cell membrane potential. nih.govresearchgate.net Transmission electron microscopy (TEM) analysis has revealed significant morphological alterations to the cell membrane and leakage of intracellular content, confirming the cell membrane as a primary target. nih.gov Depolarization of the cell membrane is an early indicator of injury in bacteria. nih.govplos.orgfrontiersin.org
While some studies have also tested activity against Gram-negative bacteria, this compound derivatives generally show considerably less activity against this group compared to Gram-positive bacteria. nih.govresearchgate.netresearchgate.net
Antifungal Research (e.g., against Plasmopara viticola)
Viniferins, as grapevine phytoalexins, play a significant role in the plant's defense against fungal pathogens. mdpi.comresearchgate.netoeno-one.eu Research has demonstrated the antifungal activities of viniferins, including epsilon (ε)-viniferin and delta (δ)-viniferin, against Plasmopara viticola, the causal agent of grapevine downy mildew, a highly damaging disease for grapevines. oeno-one.euresearchgate.netmdpi.comnih.govacs.orgcapes.gov.brresearchgate.net
Studies evaluating crude extracts from Vitis vinifera canes, which contain stilbenes like ε-viniferin, have shown considerable antifungal activity against P. viticola. researchgate.netnih.govacs.orgcapes.gov.br Specifically, ε-viniferin has been identified as one of the compounds exhibiting antifungal activity against this pathogen. researchgate.netnih.govacs.orgcapes.gov.br While ε-viniferin has shown activity against P. viticola, its activity against other grapevine pathogens like Botrytis cinerea (grey mould) has been reported as low, and it has not shown inhibition against Erysiphe necator (powdery mildew). researchgate.netnih.govacs.orgcapes.gov.br
The accumulation of stilbenes, including viniferins, in grapevine tissues is a known defense response triggered by pathogen attacks. researchgate.netacs.org Higher concentrations of toxic stilbene (B7821643) forms in grapevine leaves treated with bacterial supernatants have been linked to enhanced resistance to P. viticola. researchgate.net
Antiviral Effects and Molecular Targets (e.g., SARS-CoV-2 Mpro and RdRp enzymes, HCV, HIV, CHIKV)
Pre-clinical investigations have explored the antiviral potential of this compound and its derivatives against a range of viruses, including SARS-CoV-2, HCV, HIV, and CHIKV.
SARS-CoV-2 (Mpro and RdRp enzymes): Research, particularly using in silico methods, has investigated the potential of this compound and other natural compounds to target key enzymes of SARS-CoV-2, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). researchgate.netresearchgate.netnih.govbrazilianjournals.com.brfrontiersin.org The SARS-CoV-2 Mpro and RdRp are crucial for viral replication, making them attractive targets for antiviral drugs. researchgate.netbrazilianjournals.com.brfrontiersin.org
In silico studies have suggested that δ-viniferin may bind to RdRp and Mpro, as well as the human ACE2 receptor, which is involved in viral entry into host cells. researchgate.net Another in silico study identified delta d-Viniferin among plant molecules with binding affinity to SARS-CoV-2 Mpro. brazilianjournals.com.br A study screening a library of compounds, including antiviral phytochemicals, for activity against SARS-CoV-2 Mpro included δ-viniferin. nih.gov While in silico studies provide valuable insights into potential interactions, further in vitro and in vivo studies are needed to confirm these findings and assess the efficacy of this compound against SARS-CoV-2.
Studies on trans-δ-viniferin derivatives have shown antiviral activity against SARS-CoV-2 Delta variant in tissue culture models of human airway epithelia. capes.gov.brnih.govresearchgate.net The mechanism of action against SARS-CoV-2 Delta was described as a restricted cell-mediated effect. capes.gov.brnih.gov
HCV: Oligostilbenoid compounds, including resveratrol dimers like ε-viniferin, have been investigated for their inhibitory effects on Hepatitis C virus (HCV) replication. researchgate.netnih.govresearchgate.netnih.gov Studies have shown that resveratrol multimers can strongly inhibit HCV replication. researchgate.net Specifically, (+)-ε-viniferin, extracted from grapevine root or chemically synthesized, has been identified as a promising compound against HCV replication with minimal cytotoxicity. researchgate.netnih.govresearchgate.netnih.gov
Investigations using HCV replicon cells (genotype 1b and 2a) have confirmed the anti-HCV replication activities of different versions of (+)-ε-viniferin, including a grapevine root extract (EVF) and chemically synthesized forms (SVF-5Ac and SVF). nih.govresearchgate.netnih.gov These compounds demonstrated dose- and time-dependent inhibition of HCV replication, leading to a significant reduction in viral protein expression. nih.gov The anti-HCV activity of EVF was also linked to the inhibition of HCV NS3 helicase activity in vitro. nih.govresearchgate.netnih.gov The viral helicase NS3 is essential for HCV replication. researchgate.netnih.govresearchgate.net
Data from these studies indicate varying potencies among the different forms of this compound tested against HCV replication:
| Compound | HCV Genotype | EC₅₀ (µM) | T₁/₂ (h) |
| EVF | 2a | 2.9 | 10.0 |
| SVF-5Ac | 2a | 4.7 | 11.1 |
| SVF | 2a | 9.3 | 62.5 |
Note: EC₅₀ represents the half maximal effective concentration, and T₁/₂ represents the half-life of the antiviral effect.
These findings suggest that the form of this compound and potential modifications (like acetylation) can influence its antiviral potency against HCV.
HIV: While the search results mention this compound's potential as an anti-HIV compound based on previous studies researchgate.netgenbinesia.or.id, detailed pre-clinical research findings and specific molecular targets of this compound against HIV were not extensively provided within the scope of the search results for this section. General information about the challenges in curing HIV, such as the presence of latent reservoirs, and different research approaches like targeting viral proteins or host components were mentioned in the context of HIV research viivhealthcare.comirsicaixa.es, but specific mechanistic insights for this compound were not detailed.
CHIKV: The search results indicate that polyphenols can be active against various viral infections, including Chikungunya virus (CHIKV). researchgate.net While other phenolic compounds like curcumin (B1669340) and resveratrol have been mentioned in the context of inhibiting CHIKV in vitro researchgate.net, specific detailed research findings on the antiviral effects and molecular targets of this compound directly against CHIKV were not prominently featured in the provided search results. Research on CHIKV antivirals often focuses on inhibiting viral replication enzymes or interfering with viral entry and assembly mdpi.comnih.govfrontiersin.org, but the direct role and mechanism of this compound in these processes against CHIKV were not elaborated.
Structure Activity Relationship Sar Studies of Viniferin and Its Analogues
Identification of Key Pharmacophores and Structural Determinants for Biological Activities
A pharmacophore is defined as the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and elicit a response. researchgate.net For viniferin (B1239022) and its derivatives, the benzofuran (B130515) nucleus has been identified as a crucial pharmacophore, particularly for antimicrobial activities. ruc.dk
Key structural features that determine the biological activities of this compound and its analogues include:
The Dihydrobenzofuran Ring System: This core structure is fundamental to the activity of many this compound compounds.
Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic rings significantly impact antioxidant and other biological activities. nih.gov The 4-hydroxystilbene (B177177) moiety is a stringent requirement for oxidative oligomerization. acs.org
Styryl Moiety: Modifications to the styryl group at position C5 of the benzofuran ring can influence antimicrobial efficacy. mdpi.com
Double Bond Geometry: The geometry and stereoelectronics of the double bond in the stilbene (B7821643) unit play a role in antimicrobial action. mdpi.com
Pharmacophore modeling has been employed to identify essential molecular features such as hydrogen-bond acceptors, hydrogen-bond donors, and aromatic interactions that are crucial for optimal biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new analogues and for understanding the underlying mechanisms of action.
For phenolic antioxidants like this compound, QSAR models have demonstrated that the antioxidant capacity is largely governed by the number and location of hydroxyl groups. nih.gov Computational parameters used in these models often include:
Heat of formation (Hf)
Energy of the lowest unoccupied molecular orbital of radicals (E(lumo-r))
Energy of the highest occupied molecular orbital of the parent compounds (E(homo))
The number of hydroxyl groups (OH) nih.gov
A QSAR analysis of trans-δ-viniferin derivatives against Staphylococcus aureus identified the maximum common substructure and various substitution positions (R1 to R12) as variables in the model. researchgate.net The coefficients for each variable indicated the significance of different structural modifications on antibacterial activity. researchgate.net Such studies have shown that the presence of a para-phenol group conjugated to an exocyclic double bond is a consistent feature for efficient dimerization reactions. researchgate.net
Impact of Isomerism and Stereochemistry on Biological Efficacy
The presence of chiral centers in the this compound structure means that it can exist as different stereoisomers, and this stereochemistry can have a profound impact on biological activity. researchgate.netmdpi.com The δ-viniferin form is an isomer of ε-viniferin. nih.govmdpi.com
Key findings on the impact of isomerism and stereochemistry include:
Enantioselectivity in Biological Targets: Different enantiomers of this compound can exhibit varied or even opposing effects on biological targets. For example, studies on the inhibition of sodium-glucose cotransporters SGLT1 and SGLT2 showed that (-)-ε-viniferin did not inhibit SGLT1 but did show a 35% inhibition of SGLT2. researchgate.net
Cooperative Effects: In some cases, racemic mixtures of this compound isomers have shown higher efficacy than the pure enantiomers. For instance, racemic forms of trans-δ-viniferin and trans-ε-viniferin were more effective at inhibiting pancreatic alpha-amylase. researchgate.net
Antioxidant Activity: The cis stereoisomers of ε-viniferin have been found to be weaker antioxidants than their trans counterparts. researchgate.net
Anticancer and Cardioprotective Effects: The trans-isomer of resveratrol (B1683913), the monomeric precursor to this compound, generally exhibits stronger biological activity, including cardioprotective effects, compared to the cis-isomer. mdpi.com However, some studies suggest that cis-resveratrol (B22520) may have its own distinct biological actions. mdpi.com
Biogenesis and Natural Occurrence: The stereochemistry of this compound oligomers can provide clues about their biosynthesis. For example, Vitaceous plants are known to produce the (+)-isomer of ε-viniferin, which serves as a precursor for other oligomers. acs.org
The stereochemical configuration of viniferins is often determined using techniques like 2D nuclear Overhauser effect correlation spectroscopy (NOESY). nih.govmdpi.com However, assigning the absolute configuration of complex oligomers can be challenging. nih.gov
Table of SAR Findings for this compound Analogues
Table of QSAR Model Parameters
Table of Stereoisomer Activity
Table of Mentioned Compounds
| Compound Name |
|---|
| ε-Viniferin |
| δ-Viniferin |
| Dehydro-δ-viniferin |
| Dehydro-ε-viniferin |
| Resveratrol |
| (+)-ε-viniferin |
| (-)-ε-viniferin |
| trans-δ-viniferin |
| trans-ε-viniferin |
| cis-ε-viniferin |
| Pterostilbene |
| Piceatannol |
| Pallidol |
Synthetic Strategies and Derivative Development
Total Synthesis Approaches to Viniferin (B1239022) and its Isomers
The total synthesis of this compound and its isomers represents a significant challenge due to the complexity of their structures, which often feature multiple stereocenters and a densely functionalized benzofuran (B130515) core. Over the years, several distinct approaches have been developed to construct these molecules.
One of the most common and biomimetically inspired methods for synthesizing this compound isomers is the oxidative cyclization of resveratrol (B1683913). This approach mimics the natural dimerization process that occurs in plants. In the laboratory, this transformation is typically achieved using a variety of oxidizing agents that promote the coupling of two resveratrol units.
For instance, a simple and effective method for the synthesis of (±)-ε-viniferin involves the use of ruthenium chloride (RuCl₃·H₂O) as a catalyst. nih.govfrontiersin.org When resveratrol is treated with RuCl₃·H₂O in a methanol (B129727)/water mixture, it undergoes oxidative cyclization to yield (±)-ε-viniferin as the major product and (±)-(E)-ω-viniferin as a minor product. nih.govfrontiersin.orgnih.gov Other metal-based reagents, such as iron(III) chloride (FeCl₃) and silver acetate (B1210297) (AgOAc), have also been employed to catalyze the oxidative coupling of resveratrol, leading to the formation of δ-viniferin and other dimers. frontiersin.orgmdpi.comoeno-one.eu The reaction conditions, including the choice of solvent and catalyst, can influence the regioselectivity of the cyclization, leading to different this compound isomers. oeno-one.eu
A comparative overview of different reagents used in the oxidative cyclization of resveratrol is presented below:
| Oxidizing Agent | Major Product(s) | Key Features | Reference(s) |
| Ruthenium Chloride (RuCl₃·H₂O) | (±)-ε-Viniferin, (±)-(E)-ω-viniferin | Simple, effective, and provides good yields for large-scale synthesis. | nih.govfrontiersin.orgnih.gov |
| Iron(III) Chloride (FeCl₃·6H₂O) | This compound Isomers | A common reagent for oxidative coupling. | frontiersin.org |
| Silver Acetate (AgOAc) | δ-Viniferin, Parthenostilbenin B, Oxistilbenins A & B | Catalyzes regioselective oxidative coupling. The product distribution can be solvent-dependent. | mdpi.comoeno-one.eu |
| Thallium(III) Nitrate (Ti(NO₃)₃) | This compound Isomers | Another example of a metal-based oxidant used in resveratrol dimerization. | frontiersin.org |
Biomimetic synthesis aims to replicate the presumed biosynthetic pathways of natural products under laboratory conditions. For this compound, this often involves enzyme-catalyzed reactions or the use of reagents that mimic enzymatic processes. Horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) is a well-studied system for the biomimetic synthesis of resveratrol oligomers. mdpi.com This enzymatic system can transform trans-resveratrol and even synthetic (±)-ε-viniferin into a variety of more complex oligomers, including trimers and tetramers. mdpi.com
Another biomimetic approach involves the use of N-iodosuccinimide (NIS), which promotes a regio- and diastereo-selective synthesis of (±)-ε-viniferin from resveratrol. x-mol.netresearchgate.net This method is based on a proposed radical mechanism and can be optimized by using protecting groups. x-mol.net The use of halogenated resveratrol derivatives in FeCl₃-promoted biomimetic oxidations has also been shown to produce various dimeric skeletons, which can then be converted to natural products like (±)-ε-viniferin. researchgate.net These biomimetic strategies are valuable not only for producing the target molecules but also for understanding their formation in nature. researchgate.netacs.org
De novo synthesis refers to the construction of a target molecule from simple, commercially available starting materials, without necessarily following a biomimetic path. These routes offer greater control over the final structure and allow for the synthesis of analogues that may not be accessible through biomimetic approaches. Several de novo total syntheses of this compound and its isomers have been reported. diva-portal.orgresearchgate.net
These multi-step sequences often involve the strategic construction of the benzofuran core followed by the introduction of the styryl and other aryl substituents. diva-portal.org For example, a concise and efficient total synthesis of (±)-ε-viniferin has been developed where the key step is the demethylation of a methyl 3-arylbenzofuran-4-carboxylate intermediate. researchgate.net De novo strategies are particularly important for accessing specific isomers and for the systematic exploration of structure-activity relationships through the synthesis of designed analogues. diva-portal.orgruc.dk
The key step in this synthesis is an intramolecular cyclization and dehalogenation of a di-iodinated α-aryloxyketone intermediate, which is facilitated by the use of isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl). rsc.orgresearchgate.netresearchgate.net This reagent promotes the metal-halogen exchange, leading to the formation of the 3-arylbenzofuran skeleton. rsc.orgresearchgate.net This synthetic approach has been successfully applied to multi-gram scale synthesis, demonstrating its potential for producing significant quantities of dehydro-δ-viniferin and its analogues for further biological investigation. rsc.orgresearchgate.netrsc.org
Rational Design and Synthesis of this compound Analogues and Derivatives
The natural this compound scaffold provides a rich template for the design and synthesis of new derivatives with potentially improved biological activities or pharmacokinetic properties. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for its biological effects.
The benzofuran core is a key structural feature of many this compound-type stilbenoids. The rational design of analogues often focuses on modifying this central ring system to investigate its role in biological activity. To this end, versatile synthetic strategies have been developed to construct 2,3-diaryl-5-substituted benzofurans, allowing for the preparation of a focused library of dehydro-δ-viniferin analogues. ruc.dknih.govmdpi.comresearcher.lifedntb.gov.uascilit.comresearchgate.net
One approach involves modifying the styryl moiety at the C5 position of the benzofuran ring. nih.govmdpi.comresearcher.life For example, a simplified analogue, 5,5'-(2-(4-hydroxyphenyl)benzofuran-3,5-diyl)bis(benzene-1,3-diol), was synthesized in three steps and showed promising antimicrobial activity. nih.govresearcher.life The synthesis of these analogues often relies on palladium-catalyzed cross-coupling reactions to build the substituted benzofuran skeleton. ruc.dk Other modifications include the introduction of different functional groups on the benzofuran ring or altering the nature of the aryl substituents at the 2 and 3 positions. These studies provide valuable insights into the structure-activity relationships of this class of compounds.
Exploration of Methylated Viniferins
Methylation of the phenolic hydroxyl groups on the this compound scaffold is a key strategy pursued by chemists to modify its physicochemical properties and biological activity. The introduction of methyl groups can increase lipophilicity, potentially enhancing membrane permeability and metabolic stability.
A study focused on the trans-δ-viniferin scaffold reported the synthesis of 40 derivatives, including several O-methylated compounds, to evaluate their antibacterial activity against Staphylococcus aureus. nih.govresearchgate.net This research systematically generated all possible mono- and di-O-methylated derivatives of trans-δ-viniferin to investigate how the O-methylation pattern influences antibacterial efficacy. researchgate.netresearchgate.net The results indicated that the number and position of these methyl groups are crucial parameters determining the compound's activity. nih.govfrontiersin.org For instance, a detailed analysis of derivatives of trans-δ-viniferin highlighted the difference in activity between the non-methylated compound (inactive), di-O-methylated derivatives (active), and tetra-O-methylated derivatives (inactive) against Mycobacterium marinum. frontiersin.org
In a separate synthetic effort, two distinct methylated δ-viniferin derivatives were prepared to confirm their structures, which were first identified as products of biotransformation. ethz.ch The synthetic route was designed to be modular, allowing for the creation of various δ-viniferin derivatives. This synthesis involved a key Rh-catalyzed C–H insertion to form the cis-2,3-dihydrobenzofuran core, which was then isomerized to the trans configuration before further elaboration into the final methylated products. ethz.ch
Preparation of Dehydro-δ-Viniferin Analogues
Dehydro-δ-viniferin, which contains a benzofuran core, has been identified as a potent antimicrobial agent, particularly against Gram-positive bacteria like Listeria monocytogenes and Staphylococcus aureus. mdpi.combepls.commdpi.com This has spurred the synthesis of various analogues to delineate the structural features essential for its activity. mdpi.comresearchgate.netresearcher.life
The primary synthetic strategy revolves around modifying the styryl moiety attached at the C5 position of the benzofuran ring. mdpi.comresearchgate.netdntb.gov.ua Researchers have developed versatile methods to construct stilbenoid-derived 2,3-diaryl-5-substituted benzofurans. researchgate.netdntb.gov.uaunimi.it Palladium-catalyzed reactions, such as the Sonogashira coupling, have proven effective for creating the 2,3-diaryl benzofuran ring system. bepls.comunimi.it
One research endeavor focused on creating a focused collection of dehydro-δ-viniferin analogues to test their antimicrobial activity against S. aureus. researchgate.netnih.gov This work led to the identification of a simplified analogue, 5,5′-(2-(4-hydroxyphenyl)benzofuran-3,5-diyl)bis(benzene-1,3-diol), which was synthesized in three steps and showed promising antimicrobial potential. researchgate.netresearcher.lifedntb.gov.ua Other modifications explored the replacement of the stilbene (B7821643) double bond with isosteric groups, such as an amide linkage, to maintain structural integrity while potentially improving properties like solubility. bepls.com The systematic removal and modification of the aromatic rings of the parent molecule have provided deeper insights into the structural requirements for antimicrobial action. mdpi.comnih.gov
Strategies for Enhancing Bioavailability and Pharmacological Action through Structural Modifications
A significant hurdle for the clinical application of this compound and other stilbenoids is their low oral bioavailability, often attributed to poor water solubility and extensive metabolism. nih.govisnff-jfb.com Structural modification of the this compound scaffold is a primary strategy to overcome these limitations and enhance pharmacological action. nih.govmdpi.com
The chemical modification of the trans-δ-viniferin scaffold has been explored through various means, including light-induced isomerization, O-methylation, halogenation, and the dimerization of other stilbene monomers. nih.govdntb.gov.ua These modifications aim to generate derivatives with improved potency and selectivity. nih.govfrontiersin.org
Methylation: As discussed previously, substituting hydroxyl groups with methoxy (B1213986) groups increases lipophilicity. isnff-jfb.com This can lead to improved oral absorption and cellular uptake, as observed with resveratrol's dimethylated analogue, pterostilbene. mdpi.com This principle is applied to this compound derivatives to enhance their bioavailability. researchgate.net
Halogenation: The introduction of halogen atoms at specific positions on the this compound scaffold is another strategy employed to modulate biological activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that halogenation can lead to derivatives with improved potency against bacterial and mycobacterial targets. researchgate.netfrontiersin.org
Planarization: Oxidation of the dihydrobenzofuran ring in δ-viniferin to a planar benzofuran structure is another modification that has been investigated. frontiersin.org This change in three-dimensional structure can impact how the molecule fits into the binding sites of target proteins.
These synthetic efforts underscore the importance of structural chemistry in unlocking the full therapeutic potential of natural products like this compound, paving the way for the development of new and more effective drug candidates. nih.govresearchgate.net
Research Findings on this compound Derivatives
| Derivative Type | Modification Strategy | Key Research Finding/Objective | References |
| Methylated δ-Viniferins | O-methylation | Investigation of how methylation patterns affect antibacterial activity against S. aureus and M. marinum. | nih.govresearchgate.netfrontiersin.org |
| Dehydro-δ-viniferin Analogues | Modification of the styryl moiety; construction of 2,3-diaryl-5-substituted benzofurans. | To define structural elements essential for antimicrobial activity; identified a simplified, potent analogue. | mdpi.comresearchgate.netresearcher.lifedntb.gov.ua |
| Halogenated trans-δ-viniferin | Oxidative halogenation | Generation of derivatives with potentially improved antibacterial potency and selectivity. | nih.govresearchgate.netfrontiersin.org |
| cis-δ-Viniferin Isomers | Light-induced isomerization | To study the effect of molecular geometry on biological activity. | researchgate.netresearchgate.netfrontiersin.org |
| Benzofuran Derivatives | Oxidation of dihydrobenzofuran ring | To create planar analogues and evaluate the impact of structural rigidity on activity. | researchgate.netfrontiersin.org |
Pharmacokinetic and Pharmacodynamic Research Pre Clinical, Non Human Organism Models
In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rats, Mice)
In vivo studies using animal models like rats and mice are fundamental to understanding the behavior of viniferin (B1239022) within a living system. These models allow for the investigation of complex biological processes that cannot be fully replicated in vitro.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
Studies in animal models have provided insights into the ADME profile of various this compound forms. Following administration, this compound undergoes significant metabolism. Glucuronidation is identified as a main metabolic pathway in rats for epsilon-viniferin (B1682455) (ε-viniferin), while in humans, both glucuronidation and sulfation are involved to a similar degree. nih.govmdpi.com This suggests potential species differences in this compound metabolism. Hepatic clearance contributes to the rapid glucuronidation of ε-viniferin, which helps explain its low bioavailability. nih.gov For delta-viniferin (B1206123) (δ-viniferin) in rats, extensive metabolism, particularly glucuronidation, is observed following oral administration. mdpi.comnih.govresearchgate.net
Regarding distribution, quantification of ε-viniferin and its metabolites in adipose tissue after intraperitoneal administration in rats showed an accumulation of the molecule primarily in its native form, suggesting a potential storage role for this tissue. nih.govresearchgate.net Elimination of ε-viniferin appears to occur mainly via feces, with higher concentrations found in feces compared to urine. mdpi.com For δ-viniferin in rats, a large percentage of the gavaged dose (60.3%) was found in the feces in unchanged form, while only a small amount (0.09%) was excreted in the urine, including the parent compound and metabolites. researchgate.net
Routes of Administration (e.g., Intravenous, Intraperitoneal, Oral)
Pharmacokinetic studies in animal models have employed different routes of administration to assess their impact on this compound's fate in the body. Studies in rats have utilized intravenous and oral administration to evaluate the pharmacokinetics and bioavailability of delta-viniferin. researchgate.net For alpha-viniferin (B15508) (α-viniferin), pharmacokinetic and bioavailability studies have been conducted in rats following both intravenous and oral administration. nih.govtargetmol.com Epsilon-viniferin (ε-viniferin) pharmacokinetics have been investigated in mice following intravenous, intraperitoneal, and oral administration. capes.gov.br In one study in rats, pharmacokinetic parameters for ε-viniferin and its glucuronide and sulfate (B86663) metabolites were calculated after intraperitoneal injection. nih.govresearchgate.net
Bioavailability Assessment in Pre-clinical Settings
Pre-clinical studies consistently indicate that this compound, particularly the epsilon form, exhibits low oral bioavailability. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net This low bioavailability is attributed to factors such as poor absorption and extensive first-pass metabolism, primarily glucuronidation and sulfation. nih.govnih.govresearchgate.netresearchgate.net For δ-viniferin in rats, the absolute oral bioavailability was reported to be low (2.3%), although the total absorption, including glucuronide and sulfate metabolites, was higher (31.5%). researchgate.net A study in mice estimated the bioavailability of ε-viniferin following oral administration to be 0.771%. mdpi.com
Addressing Challenges: Water Solubility, Photosensitivity
A significant challenge limiting the bioavailability and application of this compound is its poor water solubility. nih.govmdpi.comresearchgate.netnih.gov Epsilon-viniferin, being rich in carbons and hydrogens, is extremely poorly soluble in water. nih.govmdpi.com Additionally, this compound is susceptible to isomerization under UV radiation, indicating photosensitivity. nih.govmdpi.comresearchgate.net These physicochemical properties necessitate strategies to improve its solubility and stability for potential therapeutic use.
Formulation Strategies to Improve Pharmacokinetics (e.g., Encapsulation in Liposomes)
To overcome the challenges of poor water solubility and photosensitivity and to potentially improve pharmacokinetics and bioavailability, various formulation strategies have been explored. Encapsulation in phospholipid-based multi-lamellar liposomes (MLLs), also referred to as spherulites or onions, has been shown to significantly increase the water solubility of ε-viniferin and improve its photosensitivity. nih.govmdpi.comnih.govresearchgate.netresearchgate.netmdpi.com This encapsulation method can also enhance the stability and potentially improve the absorption and transport of this compound. researchgate.netresearchgate.netnih.gov Studies on the encapsulation of ε-viniferin in MLLs have investigated the consequences on its pharmacokinetic parameters, metabolism, and tissue distribution in rats. nih.govresearchgate.net
In Silico Pharmacokinetics Prediction and Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)
In silico methods are employed to predict the pharmacokinetic properties and assess the drug-likeness of compounds like this compound. These computational approaches provide initial estimations and can help guide further experimental studies. Epsilon-viniferin has been evaluated using in silico tools to predict its pharmacokinetic profile. unar.ac.idjkefarind.comjkefarind.comunar.ac.id Assessments based on Lipinski's Rule of Five, which predicts oral bioavailability based on molecular properties, have been conducted for ε-viniferin. One study indicated that ε-viniferin fulfills Lipinski's Rule of Five, suggesting its potential as a drug candidate from a pharmacokinetic perspective. unar.ac.idjkefarind.com Another in silico analysis also found that ε-viniferin did not violate Lipinski's rule of five, with a predicted percentage of absorption of 70.91%. jbiochemtech.com However, another study evaluating various grape cane polyphenols for skin permeability potential suggested that while ε-viniferin fulfills the majority of rules for good skin permeability based on physicochemical characteristics, these are only estimation methods requiring experimental confirmation. nih.gov Alpha-viniferin has also been subjected to ADME analysis using in silico tools, with some studies indicating it may violate more than one Lipinski rule depending on the specific analysis. nanobioletters.com
Pre-clinical Pharmacodynamic Endpoints and Biomarker Identification
Pre-clinical pharmacodynamic (PD) studies are crucial in drug development to understand how a compound interacts with biological systems and to identify measurable indicators, or biomarkers, that reflect its activity and potential efficacy before human trials. crownbio.comnih.gov These studies often utilize non-human organism models and in vitro systems to assess the compound's mechanism of action and its effects on disease-relevant pathways. crownbio.com
Research into this compound, particularly ε-viniferin, has explored its pharmacodynamic effects in various pre-clinical models, identifying several potential endpoints and biomarkers. One area of focus has been its anti-obesity and metabolic effects. In vivo studies in mice have shown that ε-viniferin is capable of reducing fat accumulation and preventing the development of obesity-related co-morbidities such as type 2 diabetes, dyslipidemias, hypertension, and fatty liver. nih.gov
Specific pharmacodynamic endpoints observed in these models include changes in body weight and liver triglyceride levels. mdpi.com Furthermore, ε-viniferin treatment in high-fat-diet-fed mice significantly improved levels of plasma insulin (B600854) and leptin, suggesting these as potential biomarkers for its metabolic effects. mdpi.com In vitro studies using 3T3-L1 cells, a pre-adipocyte model, have also demonstrated ε-viniferin's higher anti-adipogenesis activity compared to resveratrol (B1683913), showing its ability to suppress lipid accumulation and the expression of the adipogenesis marker gene, PPAR gamma. mdpi.com This indicates PPAR gamma expression as a potential cellular biomarker for this compound's effects on adipogenesis.
Beyond metabolic disorders, this compound's pharmacodynamic properties have been investigated in the context of neuroprotection and cancer. In a rotenone-induced cell model of Parkinson's disease (SH-SY5Y cells), ε-viniferin treatment upregulated SIRT3 expression, promoting FOXO3 deacetylation and nuclear localization. researchgate.net This suggests SIRT3 expression and FOXO3 modification as potential biomarkers for its neuroprotective mechanisms. researchgate.net
In cancer research, studies on R2-viniferin in human hepatocellular carcinoma (HCC) cell lines (HepG2) have identified several pharmacodynamic endpoints related to its cytotoxic activity. R2-viniferin was shown to increase intracellular reactive oxygen species (ROS), inhibit the p38/ERK MAPK signaling pathway, arrest the cell cycle in G2/M, and elevate the ratio of Bax/Bcl-2 proteins, indicative of apoptosis. researchgate.net These cellular and molecular changes, including ROS levels, activity of signaling pathways, cell cycle progression markers, and the Bax/Bcl-2 ratio, serve as key pharmacodynamic endpoints and potential biomarkers for R2-viniferin's anti-cancer effects in this model. researchgate.net Additionally, R2-viniferin was found to lower the level of pro-inflammatory cytokines such as TNFα and IL-6, suggesting these as potential biomarkers for its anti-inflammatory effects in the context of cancer. researchgate.net
The study investigating trans-ε-viniferin in an Alzheimer's mouse model (APPswePS1dE9 transgenic mice) evaluated several pharmacodynamic endpoints related to the pathology of the disease. These included amyloid deposits, the reactivity of microglia and astrocytes, IL-1β production, and cognitive decline. frontiersin.org this compound treatment decreased hippocampal amyloid load and deposits and reduced the reactivity of astrocytes and microglia. frontiersin.org While not statistically significant in all cases, a reduction in IL-1β levels in the hippocampus was also observed with this compound treatment. frontiersin.org The intensity of IBA1 immunolabeling, a marker for microglial cells, showed a reduction in AD mice treated with this compound. frontiersin.org GFAP expression, indicative of astrocyte reactivity, was also decreased by this compound. frontiersin.org These findings highlight amyloid burden, microglial and astrocyte reactivity markers (IBA1, GFAP), and inflammatory markers (IL-1β) as relevant pharmacodynamic endpoints in neurodegenerative disease models. frontiersin.org
The identification of these pre-clinical pharmacodynamic endpoints and biomarkers is vital for understanding this compound's biological activities and guiding further research and potential clinical translation. crownbio.comprecisionformedicine.com
Here are some data points from the research findings presented:
Table 1: Pharmacodynamic Endpoints and Biomarkers of ε-Viniferin in Pre-clinical Models
| Model / Study Focus | Key Pharmacodynamic Endpoints Measured | Potential Biomarkers Identified |
| High-fat-diet mice (Obesity) | Body weight, Liver triglyceride levels | Plasma insulin levels, Plasma leptin levels |
| 3T3-L1 cells (Adipogenesis) | Lipid accumulation | PPAR gamma expression |
| Rotenone-induced SH-SY5Y cells (Neuroprotection) | Cellular markers related to neuroprotection | SIRT3 expression, FOXO3 deacetylation and nuclear localization |
| APPswePS1dE9 mice (Alzheimer's) | Amyloid deposits, Microglia reactivity, Astrocyte reactivity, IL-1β production | Amyloid burden, IBA1 immunolabeling, GFAP expression, IL-1β levels |
Table 2: Pharmacodynamic Endpoints and Biomarkers of R2-Viniferin in Pre-clinical Models
| Model / Study Focus | Key Pharmacodynamic Endpoints Measured | Potential Biomarkers Identified |
| HepG2 cells (Hepatocellular Carcinoma) | Intracellular ROS levels, p38/ERK MAPK signaling pathway activity, Cell cycle progression, Bax/Bcl-2 ratio, Pro-inflammatory cytokine levels | Intracellular ROS levels, Phosphorylation status of p38/ERK, Cell cycle phase distribution, Bax/Bcl-2 protein levels, TNFα levels, IL-6 levels |
Emerging Research Areas and Future Directions in Viniferin Studies
Integrated Omics Approaches (e.g., Transcriptomics, Proteomics, Metabolomics)
While comprehensive omics studies focused specifically on the cellular effects of viniferin (B1239022) are still emerging, the integration of transcriptomics, proteomics, and metabolomics represents a critical future direction for understanding its mechanism of action on a systemic level. These technologies offer an unbiased, holistic view of the molecular changes induced by this compound in biological systems.
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell, revealing how this compound may alter gene expression. By identifying which genes are up- or down-regulated upon treatment, researchers can pinpoint the signaling pathways and cellular processes modulated by the compound.
Proteomics: As the functional endpoint of gene expression, the proteome provides insight into the abundance, modifications, and interactions of proteins. Proteomic analysis of this compound-treated cells could identify direct protein targets or downstream effectors, clarifying its impact on cellular machinery. For instance, targeted protein analysis via Western blot has been used to show that ε-viniferin can increase the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. nih.gov
Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within cells and tissues. Metabolomic profiling can illustrate how this compound alters cellular metabolism. nih.govfmach.it Studies on grapevine cell cultures have utilized metabolomics to understand the production of stilbenes, and applying this to this compound-treated biological systems could reveal its influence on metabolic health and disease. mdpi.com
Integrated multi-omics analyses will be crucial for constructing a comprehensive picture of this compound's biological role, connecting changes in gene expression to alterations in protein function and metabolic output.
Advanced Computational Chemistry and Molecular Modeling Studies
Computational methods are becoming indispensable for predicting and explaining the behavior of this compound at the molecular level. These in silico techniques provide insights that are often difficult to obtain through experimental methods alone, guiding further research and hypothesis development.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of small molecule drugs to their protein targets. Molecular dynamics (MD) simulations further allow researchers to observe the physical motion of atoms and molecules over time, providing insights into the stability and dynamics of the this compound-protein complex.
Studies have used these methods to identify potential molecular targets for different this compound isomers. For example, in silico docking and MD simulations have been employed to investigate the interaction between trans-δ-viniferin and hemoglobin, suggesting a potential role in protecting against oxidative stress in red blood cells. nih.gov Other research has used molecular docking to predict the binding of ε-viniferin to key protein targets in breast cancer, such as HER2 and CDK6, suggesting a potential mechanism for its anticancer activity. researchgate.net
| This compound Isomer | Protein Target | Associated Disease/Process | Key Findings |
|---|---|---|---|
| trans-δ-viniferin | Hemoglobin | Oxidative Stress | Predicted potential binding sites, suggesting a protective role against hemoglobin oxidation. nih.gov |
| ε-viniferin | HER2 | Breast Cancer | Showed strong binding energy (-10.45 kcal/mol), suggesting potential inhibitory activity. researchgate.net |
| ε-viniferin | CDK6 | Breast Cancer | Predicted to bind to the receptor with a binding energy of -7.56 kcal/mol. researchgate.net |
| (+)-ε-viniferin | HCV NS3 helicase | Hepatitis C Virus (HCV) | Identified as a potential inhibitor of a critical viral enzyme for HCV replication. researchgate.net |
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. These calculations have been instrumental in elucidating the mechanisms behind this compound's antioxidant activity.
Researchers have used DFT to compare the radical scavenging capabilities of δ-viniferin and ε-viniferin. mdpi.commdpi.com These studies calculate thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), which indicates the ease of hydrogen atom donation to neutralize a free radical. Computational analyses have explored three primary antioxidant mechanisms:
Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical.
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron, then a proton.
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, then transfers an electron.
Theoretical studies have shown that the preferred mechanism can depend on the solvent environment, with HAT being favored in non-polar solvents and SPLET in polar solvents. mdpi.com Furthermore, DFT calculations suggest that δ-viniferin may be a more potent antioxidant than ε-viniferin. mdpi.commdpi.com Non-covalent complexation, such as dimerization, has also been computationally investigated, revealing that hydrogen bonding can enhance the antioxidant potential of ε-viniferin by lowering the BDE at specific hydroxyl groups. acs.org
Development of Novel Research Methodologies for this compound Analysis and Characterization
Advancements in analytical science are crucial for the accurate detection, quantification, and characterization of this compound and its metabolites in complex matrices. While High-Performance Liquid Chromatography (HPLC) remains a standard technique, novel methodologies are being developed to improve sensitivity, selectivity, and efficiency. researchgate.netresearchgate.netresearchgate.net
One innovative approach involves the use of polyvinylidene fluoride (B91410) (PVDF) for the selective purification of (+)-trans-ε-viniferin from crude plant extracts. nih.gov Researchers discovered that PVDF exhibits a huge adsorption difference between resveratrol (B1683913) and ε-viniferin, allowing the polymer to selectively adsorb the dimer while the monomer remains in solution. This finding provides a novel method for quantitative purification and warns researchers about potential inaccuracies when using PVDF syringe filters for sample preparation. nih.gov
Another promising area is the development of biosensors for stilbene (B7821643) detection. A novel biosensor was engineered by mining the genome of Novosphingobium aromaticivorans for a transcriptional regulator that responds to stilbenes. acs.org This biosensor can detect resveratrol and other stilbenes with resorcinol (B1680541) groups, offering a potential tool for high-throughput screening and for monitoring this compound production in engineered microbial systems. acs.org Furthermore, encapsulation of this compound in carriers like multilamellar liposomes is being explored as a method to improve its low bioavailability, which in turn facilitates more accurate studies of its pharmacokinetic parameters and metabolism in vivo. nih.gov
Exploration of this compound's Role in Specific Disease Models Beyond Current Scope
While much research has focused on this compound's antioxidant, neuroprotective, and anticancer properties, recent studies are exploring its therapeutic potential in a wider range of disease models. This expansion highlights the compound's pleiotropic effects and opens new avenues for clinical applications.
Psoriasis: Topical application of ε-viniferin has shown significant promise in animal models of psoriasis. In an imiquimod-induced psoriasis-like mouse model, topical ε-viniferin was more effective than resveratrol at alleviating symptoms like skin thickening and inflammation, and it reduced the secretion of the pro-inflammatory cytokine IL-23. researchgate.netmdpi.com
Antiviral Activity: this compound and its derivatives are being investigated as broad-spectrum antiviral agents. Studies have demonstrated that trans-δ-viniferin and its methylated derivatives can inhibit several enveloped viruses, including various strains of Influenza Virus, SARS-CoV-2, and Herpes Simplex Virus 2 (HSV-2). nih.govnih.gov The mechanism of action appears to differ between viruses, involving direct virucidal effects, cell-mediated inhibition, or virustatic activity. nih.govnih.gov Additionally, (+)-ε-viniferin has been identified as a potent inhibitor of Hepatitis C Virus (HCV) replication by targeting the viral helicase NS3. researchgate.netsemanticscholar.org
Antiplasmodial Activity: Research into natural products for treating malaria has identified α-viniferin as a compound with strong antiplasmodial properties. nih.govconsensus.app In vitro studies have shown that α-viniferin, isolated from Dipterocarpus littoralis, exhibits potent inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.netuliege.be
Strategies for Large-Scale Production and Sustainable Sourcing for Research Purposes
The translation of research findings into practical applications requires a stable and scalable supply of this compound. As natural extraction from plants like grapevine can be variable and low-yield, significant research has focused on biotechnological methods for large-scale, sustainable production.
Metabolic Engineering in Plant Cell Cultures: A highly successful strategy involves genetically modifying grapevine cell cultures to boost stilbene production. In one study, co-transforming Vitis vinifera cells with a feedback-insensitive E. coli DAHP synthase (AroG*) and a stilbene synthase (STS) gene led to a 74-fold increase in this compound levels. When these engineered cells were fed with phenylalanine, this compound accumulation increased by a remarkable 620-fold, reaching 6.2 mg/g dry weight, demonstrating the potential of grape cell cultures as "factories" for stilbene production. researchgate.net
Elicitation in Cell Suspension Cultures: The production of this compound in grapevine cell cultures can be significantly enhanced by using elicitors—compounds that trigger defense responses in plants. Treatment with methyl jasmonate and jasmonic acid has been shown to increase δ-viniferin production. mdpi.com The combined use of elicitors like jasmonic acid and β-glucan can also boost extracellular resveratrol production, which serves as the precursor for this compound. nih.gov
Enzymatic Bioconversion: This method uses enzymes to convert resveratrol into this compound. A simple and efficient approach utilizes the conditioned medium from grapevine callus suspension cultures, which contains extracellular peroxidases. mdpi.com By adding trans-resveratrol and hydrogen peroxide to this conditioned medium, researchers achieved a bioconversion efficiency of up to 64% for the production of δ-viniferin, offering an eco-friendly alternative to chemical synthesis. mdpi.com Another patented method describes using stevioside (B1681144) in grapevine tissue cultures to promote the mass production of this compound. nih.gov
| Strategy | Method | Key Findings/Yields |
|---|---|---|
| Metabolic Engineering | Overexpression of AroG* and STS genes in Vitis vinifera cell culture. | Achieved a 620-fold increase in this compound (up to 6.2 mg/g DW) with phenylalanine feeding. researchgate.net |
| Elicitation | Treatment of grape cell cultures with methyl jasmonate and jasmonic acid. | Demonstrated enhanced δ-viniferin production. mdpi.com |
| Enzymatic Bioconversion | Using conditioned medium from grapevine callus cultures containing peroxidases. | Achieved up to 64% bioconversion of trans-resveratrol to δ-viniferin. mdpi.com |
| Tissue Culture | Grapevine tissue culture using stevioside as an additive. | Patented method for mass production of this compound for industrial applications. nih.gov |
Identification of Synergistic Effects with Other Bioactive Compounds in Research Settings
This compound, a stilbenoid found in grapevines and other plants, has demonstrated a range of biological activities in preclinical research. Investigations have increasingly focused on its potential synergistic effects when combined with other bioactive compounds. This approach aims to enhance therapeutic efficacy, potentially broadening the spectrum of activity or overcoming resistance mechanisms. Research in this area has explored combinations of this compound with other natural compounds as well as conventional therapeutic agents, revealing promising interactions in various experimental models.
One of the most studied synergistic combinations is that of this compound and its parent compound, resveratrol. Studies have shown that when used together, these stilbenes can exhibit enhanced antioxidant and hepatoprotective effects. For instance, a combination of trans-resveratrol and ε-viniferin was found to have a protective effect in rats with severe acute liver failure. This combination significantly decreased markers of oxidative stress and inflammation, such as tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). The researchers suggested that the addition of this compound to resveratrol may be more effective for hepatoprotection than resveratrol alone. nih.govnih.gov
In the realm of oncology research, ε-viniferin has been observed to act synergistically with chemotherapeutic drugs. One study reported that a combination of ε-viniferin and the anti-cancer drug cisplatin (B142131) produced strong apoptotic effects on glioma cells at low concentrations, effects that were not seen when either compound was used alone. mdpi.com Similarly, the combination of ε-viniferin and vincristine (B1662923) has been shown to induce apoptosis in hepatocellular carcinoma cells. mdpi.com These findings suggest that this compound could potentially be used to enhance the efficacy of conventional cancer therapies.
The synergistic potential of this compound also extends to its interactions with other stilbenes. Research on the antioxidant activities of resveratrol, ε-viniferin, and vitisin B, another stilbene, revealed synergistic effects for the combination of resveratrol and ε-viniferin in the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govmdpi.com Interestingly, the interactions between these compounds were dependent on the specific combination and the assay used, with some combinations showing additive or even antagonistic effects. nih.govmdpi.com
The synergistic or additive interactions of this compound with other bioactive compounds are believed to stem from their ability to act on multiple cellular pathways involved in the pathogenesis of various diseases. For example, the combination of resveratrol and ε-viniferin has been shown to modulate antioxidant enzyme activities and downregulate inflammatory pathways. nih.gov The potentiation of the anticancer effects of chemotherapy drugs may be due to the ability of this compound to sensitize cancer cells to the cytotoxic effects of these agents.
The following interactive data table summarizes key research findings on the synergistic effects of this compound with other bioactive compounds.
Conclusion and Research Perspectives
Summary of Current Academic Understanding of Viniferin (B1239022)
Current academic understanding positions this compound and its various oligomeric forms as promising natural products with a wide spectrum of biological activities. These activities, extensively studied in vitro and in vivo, include anti-inflammatory, antioxidant, anti-cancer, anti-melanogenic, neuroprotective, antiviral, antimicrobial, antifungal, antidiabetic, anti-obesity, and anthelminthic effects. wikipedia.orgembrapa.brnih.govnih.govnih.govresearchgate.netnih.govnih.gov Specifically, epsilon-viniferin (B1682455) (ε-viniferin), a dimer of resveratrol (B1683913), has been a focal point of research, demonstrating potential in mitigating conditions such as obesity and related metabolic alterations, as well as neurodegenerative diseases like Alzheimer's. nih.govnih.govwikipedia.orginvivochem.com Studies have indicated that ε-viniferin can reduce fat accumulation in in vitro and in vivo models and may decrease amyloid deposits in models of Alzheimer's disease. nih.govwikipedia.orginvivochem.com The diverse biological properties underscore the potential applications of this compound derivatives in various sectors, including pharmaceuticals, nutraceuticals, and cosmeceuticals. wikipedia.org
Challenges and Opportunities in this compound Research
Despite the promising biological activities, several challenges impede the clinical application and widespread use of this compound. A significant challenge lies in the need to confirm the therapeutic efficacy of this compound concentrations in humans. wikipedia.org Further in-depth studies are required to fully understand its bioavailability, metabolic pathways within the human body, and potential human toxicity. wikipedia.org Poor water solubility and low bioavailability, particularly noted for ε-viniferin, present considerable hurdles for formulation and delivery. wikipedia.orgwikipedia.org Additionally, ε-viniferin is known to undergo isomerization when exposed to UV radiation, which could affect its stability and efficacy. wikipedia.org
However, these challenges simultaneously present significant research opportunities. The diverse biological activities already identified provide numerous avenues for further investigation and potential drug development. wikipedia.orgembrapa.brnih.govnih.govnih.gov Developing coherent and environmentally acceptable methods for the large-scale production of this compound and its derivatives is a key opportunity to make these compounds more accessible for research and potential commercial applications. wikipedia.orgembrapa.brnih.govnih.govnih.gov Research into improving the bioavailability and stability of this compound, such as through encapsulation techniques, represents a crucial area for development. wikipedia.org Continued investigation into the specific activities and mechanisms of action of the different forms of this compound (alpha, beta, delta, epsilon, gamma, vitisin A, and vitisin B) offers opportunities to identify lead compounds for targeted therapies. wikipedia.orgembrapa.brnih.govnih.govnih.gov Moving from in vitro and animal studies to well-designed human clinical trials is essential to validate the observed effects and determine optimal approaches for therapeutic use. nih.govwikipedia.org
Long-Term Outlook for this compound as a Research Target in Drug Discovery and Biological Chemistry
The long-term outlook for this compound as a research target in drug discovery and biological chemistry is optimistic. Given the broad spectrum of beneficial biological activities demonstrated by this compound and its derivatives, they are considered to have the potential to be effective nutritional supplements and supplementary medications. wikipedia.orgembrapa.brnih.govnih.govnih.gov The academic community is encouraged to continue investigating this compound and its derivatives as potential pharmaceutical drugs for the prevention and treatment of a variety of serious illnesses. wikipedia.orgembrapa.brnih.govnih.govnih.gov The molecule is viewed as a promising candidate for incorporation into future functional foods or supplement products aimed at managing chronic diseases. nih.gov The ongoing research into the chemistry, biosynthesis, and pharmacology of this compound is expected to provide tools for novel and successful drug discovery strategies, highlighting its enduring significance in the field of natural product-based drug development. wikipedia.org
Here is a table summarizing some of the reported biological activities of this compound and its derivatives, based on the research findings discussed:
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for detecting and quantifying Viniferin isomers in plant extracts?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry is the gold standard. Protocols involve:
- Sample Preparation : Freeze-dried plant material (e.g., grapevine callus) extracted with 80% methanol, followed by filtration using hydrophilic PTFE membranes .
- Chromatographic Conditions : Use C18 columns with gradient elution (e.g., water-acetonitrile). Quantify ε-viniferin and δ-viniferin against commercial standards (e.g., Sigma-Aldrich) .
- Validation : Include calibration curves, limit of detection (LOD), and recovery rates to ensure reproducibility .
Q. How can researchers ensure the reproducibility of this compound extraction from biological samples?
- Methodological Answer :
- Standardized Variables : Document solvent polarity (e.g., methanol vs. ethyl acetate), extraction time, and temperature .
- Replication : Perform ≥3 independent extractions per sample, with technical replicates to assess variability .
- Reporting : Adhere to NIH guidelines for preclinical studies, including detailed metadata (e.g., plant species, growth conditions) .
Advanced Research Questions
Q. How do structural differences among this compound isomers (e.g., α-, δ-, ε-viniferin) influence their biological activity and CYP enzyme inhibition?
- Methodological Answer :
- Isomer-Specific Assays : Use recombinant CYP isoforms (e.g., CYP2C19, CYP3A4) to measure IC50 values. For example, α-viniferin inhibits CYP2C19 (IC50 = 0.93 µM) but not CYP2A6 or CYP2E1 .
- Molecular Docking : Compare isomer binding affinities to catalytic sites using tools like AutoDock Vina .
- Table :
| Isomer | Target CYP | IC50 (µM) | Biological Activity |
|---|---|---|---|
| α-Viniferin | CYP2C19 | 0.93 | Anti-tubercular |
| ε-Viniferin | CYP3A4 | 1.2 | Anti-neurodegenerative |
Q. What experimental strategies can resolve contradictions in reported oral bioavailability of this compound (e.g., 4.2% in mice)?
- Methodological Answer :
- Pharmacokinetic Design :
- Dose Administration : Compare intraperitoneal vs. oral routes to assess first-pass metabolism .
- Bioanalytical Validation : Use LC-MS/MS to quantify plasma concentrations, ensuring sensitivity for low-bioavailability compounds .
- Statistical Harmonization : Apply meta-analysis to aggregate data from multiple studies, adjusting for variables like animal strain and dosing regimens .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in inflammatory pathways?
- Methodological Answer :
- Transcriptomics : Perform qRT-PCR on TNF-α or PDE4 expression in treated macrophages (normalize to β-actin) .
- Proteomics : Use SILAC labeling to quantify PDE4 phosphorylation changes post-treatment .
- Integration : Apply pathway analysis tools (e.g., STRING, KEGG) to link omics data to anti-inflammatory outcomes .
Data Analysis & Interpretation
Q. How should researchers address discrepancies in this compound’s antioxidant vs. pro-oxidant effects across cell lines?
- Methodological Answer :
- Contextual Variables : Control cell type (e.g., cancer vs. normal), ROS detection method (e.g., DCFH-DA assay), and dosage thresholds .
- Dose-Response Curves : Establish biphasic effects (hormesis) by testing 0.1–100 µM ranges .
- Collaborative Reanalysis : Share raw data via repositories (e.g., Zenodo) for independent validation .
Q. What statistical frameworks are optimal for analyzing this compound’s synergistic effects with other polyphenols?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) .
- Machine Learning : Train random forest models on dose-response matrices to predict synergy .
Ethical & Reporting Standards
Q. How can in vivo studies on this compound’s neuroprotective effects adhere to ethical guidelines?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
